dione
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22Cl6N6O3/c33-17-5-4-15(22(36)11-17)10-16-2-1-3-21-27(16)40-44(29(21)20-8-6-18(34)12-23(20)37)26(45)14-42-30-28(39-41-42)31(46)43(32(30)47)25-9-7-19(35)13-24(25)38/h4-13,21,28-30H,1-3,14H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRWHIBHQGPKIU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)Cl)Cl)N=N4)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22Cl6N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Versatile Dione Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship of Dione Analogs for Researchers, Scientists, and Drug Development Professionals
Dione analogs, organic compounds characterized by the presence of two carbonyl (C=O) groups, represent a privileged scaffold in drug discovery. Their inherent reactivity and ability to participate in various biological interactions, including hydrogen bonding and redox cycling, make them a fertile ground for the development of novel therapeutic agents. The structure-activity relationship (SAR) of dione analogs is a critical area of study, providing a roadmap for optimizing their potency, selectivity, and pharmacokinetic properties. Understanding how subtle modifications to the dione core or its substituents influence biological activity allows medicinal chemists to rationally design molecules with enhanced therapeutic potential and reduced off-target effects. This guide provides a comprehensive overview of the SAR of dione analogs, focusing on key structural classes, methodologies for SAR determination, and illustrative case studies across different therapeutic areas.
Classification and Core Scaffolds of Dione Analogs
The biological activity of dione analogs is profoundly influenced by the relative positioning of the two carbonyl groups and the nature of the core scaffold to which they are attached.
Positional Isomers: 1,2-, 1,3-, and 1,4-Diones
-
1,2-Diones (α-Diketones): These compounds, such as the well-known anticancer agent topotecan, feature adjacent carbonyl groups. This arrangement imparts a high degree of reactivity, often leading to interactions with nucleophilic residues in proteins and nucleic acids. The SAR of 1,2-diones is heavily dependent on the steric and electronic properties of the flanking substituents, which modulate the electrophilicity of the carbonyl carbons.
-
1,3-Diones (β-Diketones): Characterized by carbonyl groups separated by a single carbon atom, 1,3-diones can exist in equilibrium with their enol tautomer. This keto-enol tautomerism is a key determinant of their biological activity, influencing their ability to chelate metal ions and interact with biological targets. The acidity of the central methylene proton and the stability of the enol form are critical parameters in their SAR.
-
1,4-Diones (γ-Diketones): In these analogs, the carbonyl groups are separated by two carbon atoms. A prominent example is the quinone scaffold, found in numerous natural and synthetic bioactive compounds. The ability of 1,4-diones to undergo redox cycling and generate reactive oxygen species (ROS) is a common mechanism of action, particularly in anticancer and antimicrobial agents. The redox potential of the molecule, which is fine-tuned by the substituents on the ring, is a central aspect of their SAR.
Prominent Dione-Containing Scaffolds
-
Coumarins: These fused heterocyclic systems often incorporate a dione moiety and exhibit a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory effects.
-
Chalcones: These open-chain flavonoids containing a 1,3-dione system are precursors for a variety of bioactive molecules and possess intrinsic antimicrobial and anticancer properties.
-
Indole-diones: The indole nucleus fused with a dione functionality is a common feature in inhibitors of various kinases and other enzymes.
Key Structural Modifications and Their Impact on Biological Activity
The potency and selectivity of dione analogs can be rationally modulated by strategic structural modifications. The following sections detail common strategies and their mechanistic underpinnings.
Substitution Patterns on Aromatic Rings
The introduction of various substituents onto aromatic rings appended to the dione core is a cornerstone of SAR-guided optimization.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro groups (NO₂), and trifluoromethyl groups (CF₃) can significantly impact a molecule's properties. For instance, in the context of 1,4-diones like quinones, EWGs can increase the redox potential, making the molecule more prone to accepting electrons and engaging in redox cycling. This often translates to enhanced cytotoxicity against cancer cells.
-
Electron-Donating Groups (EDGs): Methoxy (OCH₃), hydroxyl (OH), and amino (NH₂) groups can increase the electron density of the aromatic ring. In some cases, this can enhance binding to specific protein targets through favorable electronic interactions or by participating in hydrogen bonding. For example, hydroxyl groups can act as both hydrogen bond donors and acceptors, anchoring the molecule in the active site of an enzyme.
Lipophilicity and Hydrophilicity
The balance between a molecule's water solubility (hydrophilicity) and lipid solubility (lipophilicity), often quantified as logP, is crucial for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Increasing Lipophilicity: The addition of alkyl or aryl groups can increase a molecule's ability to cross cell membranes, which may be necessary to reach intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Increasing Hydrophilicity: The incorporation of polar groups like hydroxyls, carboxylates, or amines can improve aqueous solubility, which is often desirable for intravenous administration.
Steric Hindrance
The size and shape of substituents can influence how a molecule fits into the binding pocket of its target.
-
Bulky Groups: Large substituents can be used to probe the dimensions of a binding site. If a bulky group is well-tolerated, it suggests the presence of a large, accommodating pocket. Conversely, a loss of activity with a bulky group indicates a sterically constrained binding site.
-
Conformational Restriction: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a specific conformation. If this conformation mimics the bioactive conformation, a significant increase in potency can be achieved by reducing the entropic penalty of binding.
Methodologies for Determining Structure-Activity Relationships
A combination of experimental and computational techniques is employed to elucidate the SAR of dione analogs.
Experimental (In Vitro) Approaches
A fundamental aspect of SAR studies is the quantitative measurement of the biological activity of a series of analogs.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the ability of a compound to inhibit cell proliferation, a key indicator of potential anticancer activity.
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dione analogs in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Table 1: Example SAR Data for a Series of Dione Analogs against HeLa Cells
| Compound | R1 | R2 | IC₅₀ (µM) |
| 1a | H | H | 25.4 |
| 1b | 4-Cl | H | 12.1 |
| 1c | 4-OCH₃ | H | 35.8 |
| 1d | H | 4-NO₂ | 8.5 |
Computational (In Silico) Approaches
Computational methods can accelerate the drug discovery process by predicting the activity of virtual compounds and providing insights into their mechanism of action.
Workflow: Molecular Docking Study
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
-
Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structures of the dione analogs and optimize their geometry using a suitable force field.
-
Binding Site Definition: Identify the active site of the protein, either from experimental data or using a pocket detection algorithm.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizing SAR Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes in SAR studies.
Caption: Mechanism of ROS generation by quinone-based dione analogs.
Future Perspectives and Conclusion
The study of the structure-activity relationship of dione analogs remains a vibrant and essential field within medicinal chemistry. The integration of computational tools with high-throughput screening methods is enabling a more rapid and rational exploration of chemical space. Future efforts will likely focus on developing dione analogs with improved target selectivity to minimize off-target toxicity, as well as exploring novel dione scaffolds with unique mechanisms of action. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of SAR and unlock the full therapeutic potential of this versatile class of compounds.
References
-
Pawar, S. A., et al. (2014). Recent advances in the therapeutic potential of 1,3-dicarbonyl compounds. European Journal of Medicinal Chemistry, 77, 65-97. [Link]
-
Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135-160. [Link]
-
Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]
-
Talele, T. T. (2010). The “cyclopropyl fragment” is a versatile player in medicinal chemistry. Journal of Medicinal Chemistry, 53(1), 3-11. [Link]
-
da Silva, F. C., et al. (2011). Recent advances in the synthesis of chalcones. Journal of the Brazilian Chemical Society, 22(4), 642-672. [Link]
-
Valderrama, J. A., et al. (2002). Studies on quinones. Part 33: Synthesis and evaluation of new aminoquinone derivatives as potential antitumoral agents. Bioorganic & Medicinal Chemistry, 10(7), 2113-2122. [Link]
The Dione Pharmacophore in Natural Product Drug Discovery: Structural Versatility and Mechanistic Insight
The following technical guide is structured to provide actionable, high-level scientific insight into natural products containing dione scaffolds.
Executive Summary
The "dione" scaffold—defined structurally by the presence of two ketone functionalities within a cyclic system—represents one of the most versatile pharmacophores in natural product chemistry. Far from being a mere structural motif, the dione architecture dictates critical physicochemical properties: keto-enol tautomerism , metal chelation , and Michael acceptor reactivity .
This guide dissects three distinct dione classes that dominate drug discovery:
-
2,5-Diketopiperazines (DKPs): Rigid, privileged peptidomimetics.
-
Tetramic Acids (2,4-Pyrrolidinediones): Acyl-ligase inhibitors and metal chelators.
- -Triketones (Cyclohexanediones): Potent herbicides and HPPD inhibitors.[1]
Part 1: Structural Diversity & Pharmacophore Analysis
The biological activity of dione-containing natural products is governed by their electronic environment. Unlike isolated ketones, diones in 1,3- or 2,5-relationships possess unique reactivity profiles.
Comparative Physicochemical Profiling
The following table contrasts the core properties of the three primary dione scaffolds discussed in this guide.
| Scaffold Class | Ring Size | Dione Position | Key Electronic Feature | pKa (Approx.) | Primary Mode of Action |
| 2,5-Diketopiperazine | 6-membered | 1,4-relationship (Amide) | Rigid Planarity, H-Bonding | Neutral | Microtubule disruption, GPCR interaction |
| Tetramic Acid | 5-membered | 1,3-relationship | Keto-Enol Tautomerism, Chelation | 3.0 – 6.0 | Ionophore, RNA polymerase inhibition |
| 6-membered | 1,3-relationship | Fe(II) Chelation, Lipophilicity | 4.0 – 5.0 | HPPD Enzyme Inhibition (Herbicidal) | |
| Cyclopentenedione | 5-membered | 1,4-relationship | Michael Acceptor (Electrophile) | N/A | Covalent modification of Cysteine residues |
The Tautomeric Advantage
In 1,3-dione systems (Tetramic acids and
-
Drug Design Implication: This "chameleon" nature allows the molecule to pass through lipophilic membranes (in the neutral enol form) and then bind to polar active sites (often coordinating metals) in the ionized form.
Part 2: The Privileged Scaffold – 2,5-Diketopiperazines (DKPs)[3]
DKPs are the smallest cyclic peptides found in nature.[2] Their resistance to proteolysis and ability to cross the blood-brain barrier (BBB) make them ideal scaffolds for CNS drug discovery.
Biosynthetic Origin
DKPs are typically synthesized by Non-Ribosomal Peptide Synthetases (NRPS) or Cyclodipeptide Synthases (CDPS). The mechanism involves the activation of two amino acids followed by intramolecular cyclization.
Visualization: NRPS Biosynthesis of a DKP
The following diagram illustrates the logic of a bimodular NRPS condensing Tryptophan and Proline to form a Brevianamide-like DKP scaffold.
Caption: Logic flow of a Non-Ribosomal Peptide Synthetase (NRPS) assembling a 2,5-diketopiperazine scaffold via intramolecular cyclization.
Mechanistic Case Study: Plinabulin
Plinabulin is a synthetic derivative of the marine natural product halimide.
-
Mechanism: It binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.
-
Structural Key: The DKP ring holds the two aryl groups in a specific orientation (cis-like) that mimics the biaryl system of colchicine, but with improved metabolic stability.
Part 3: The Chelating Warheads – -Triketones & Tetramic Acids
These compounds utilize the 1,3-dione motif to coordinate divalent metal ions (Mg2+, Fe2+, Zn2+) within enzyme active sites.
Mechanism of Action: HPPD Inhibition
Natural
-
Physiological Role of HPPD: Converts tyrosine to plastoquinone (essential for photosynthesis).
-
Inhibition Logic: The enzyme active site contains a catalytic Fe(II) ion. The 1,3-dione moiety of leptospermone coordinates this iron in a bidentate fashion, displacing the native substrate.
Visualization: HPPD Inhibition Pathway
Caption: Mechanism of action for beta-triketone natural products.[3][4][5] The 1,3-dione scaffold chelates the active site Iron (Fe2+), halting carotenoid biosynthesis.
Part 4: Experimental Protocols
Protocol 1: Isolation of Tetramic Acids from Fungal Fermentation
Context: Tetramic acids (e.g., Equisetin, Tenuazonic acid) are often lipophilic acids. This protocol utilizes their acidic nature (pKa ~4) for purification.
Reagents: Ethyl acetate (EtOAc), Methanol (MeOH), 1M HCl, 1M NaOH, Sephadex LH-20.
-
Fermentation & Extraction:
-
Cultivate fungus (e.g., Fusarium sp.) on rice or liquid broth for 14–21 days.
-
Macerate biomass with EtOAc (1:1 v/v). Sonicate for 30 mins to disrupt cells.
-
Filter and concentrate the organic layer in vacuo to yield crude extract.
-
-
Acid-Base Partitioning (Critical Step):
-
Dissolve crude extract in EtOAc.
-
Partition 1: Extract with 1M NaHCO3 (pH ~8.5). The tetramic acid deprotonates and moves to the aqueous phase (as a salt). Discard the organic phase (removes neutral lipids).
-
Partition 2: Acidify the aqueous phase to pH 2.0 using 1M HCl. The tetramic acid reprotonates and precipitates or becomes lipophilic.
-
Partition 3: Re-extract the acidic aqueous phase with fresh EtOAc. Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Load the acid-enriched fraction onto a Sephadex LH-20 column.
-
Elute with MeOH. Tetramic acids often elute as distinct yellow/orange bands due to their conjugation.
-
Protocol 2: Solid-Phase Synthesis of 2,5-Diketopiperazines
Context: For generating libraries of DKP analogues.
-
Resin Loading:
-
Attach the first amino acid (N-Fmoc protected) to 2-chlorotrityl chloride resin.
-
-
Coupling:
-
Deprotect Fmoc (20% piperidine in DMF).
-
Couple second amino acid using HBTU/DIPEA.
-
-
Cyclization (The "Dione" Formation):
-
Remove the N-terminal Fmoc of the dipeptide.
-
Treat the resin-bound dipeptide with 5% acetic acid in sec-butanol at 60°C.
-
Mechanism:[4][5][6][7] The free amine attacks the C-terminal ester linkage to the resin, simultaneously cleaving the peptide from the solid support and cyclizing it to form the DKP ring.
-
-
Workup:
-
Filter the resin. The filtrate contains the pure DKP.
-
References
-
Bojarska, J. et al. (2025).[8] 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. National Institutes of Health / PubMed. Link
-
Dayan, F. E. et al. (2009).
-Triketone Inhibitors of Plant p-Hydroxyphenylpyruvate Dioxygenase: Modeling and Comparative Molecular Field Analysis. ACS Journal of Agricultural and Food Chemistry. Link -
Mo, X. et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Royal Society of Chemistry (RSC) Advances. Link
-
Song, Y. et al. (2020). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Wiley / Israel Journal of Chemistry. Link
-
Rocaboy-Faquet, E. et al. (2014).[4][5] In planta mechanism of action of leptospermone: impact of its physico-chemical properties on uptake, translocation, and metabolism. Journal of Chemical Ecology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Leptospermone, a Natural β-Triketone Herbicide, on the Fungal Composition and Diversity of Two Arable Soils [frontiersin.org]
- 5. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]
- 6. In planta mechanism of action of leptospermone: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Versatility of the Indane-1,3-dione Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of Indane-1,3-dione Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indane-1,3-dione scaffold is a privileged structure in chemistry, serving as a versatile building block for compounds across a wide spectrum of applications, from medicinal chemistry to materials science.[1][2] Derivatives of this bicyclic β-diketone have demonstrated a remarkable range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] This therapeutic potential has cemented the scaffold's importance in modern drug discovery programs. Beyond medicine, its unique electronic and photophysical properties have been harnessed in organic electronics, photopolymerization, and sensing applications.[4][5]
The chemical behavior and, consequently, the utility of these derivatives are fundamentally governed by their core physicochemical properties. The defining feature of the indane-1,3-dione system is the 1,3-dicarbonyl moiety, which flanks an active methylene group at the 2-position.[4] This arrangement is the source of the scaffold's rich chemistry, including its propensity for keto-enol tautomerism and its acidic nature.[3][6] Understanding and quantifying properties such as solubility, lipophilicity, pKa, and stability is therefore not merely an academic exercise; it is a critical prerequisite for designing effective, safe, and stable molecules for any intended application.
This guide provides a comprehensive exploration of the key physicochemical properties of indane-1,3-dione derivatives. It is designed to be a practical resource for scientists, offering not only theoretical explanations but also detailed, field-proven experimental protocols for the accurate determination of these essential parameters. By explaining the causality behind experimental choices, this document aims to empower researchers to make informed decisions in the synthesis, evaluation, and development of novel indane-1,3-dione-based compounds.
Keto-Enol Tautomerism: The Chemical Bedrock
The reactivity and many of the physicochemical properties of indane-1,3-dione derivatives are rooted in the principle of keto-enol tautomerism.[3] The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. This allows for the formation of a resonance-stabilized enolate anion, which can then be protonated to form one of two enol tautomers.
This equilibrium is not static; its position is highly sensitive to the nature of the substituent at the 2-position and the polarity of the solvent environment.[7] For the parent indane-1,3-dione, the diketone form predominates, but in solution, it exists in equilibrium with a small percentage of its enol form.[8] Substituents that can engage in hydrogen bonding or extend the conjugated π-system can significantly shift this equilibrium towards the enol form. Understanding this dynamic is crucial, as the tautomeric form present can dramatically influence a molecule's solubility, crystal packing, and interaction with biological targets.
Caption: Keto-Enol tautomeric equilibrium in indane-1,3-dione.
Solubility: The Gateway to Bioavailability and Utility
Aqueous solubility is one of the most critical physicochemical parameters in drug development, as it directly influences a compound's absorption and bioavailability.[9] The parent indane-1,3-dione is characterized as being sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol and acetone.[10] For its derivatives, solubility can vary dramatically based on the appended functional groups. Introducing polar groups can enhance aqueous solubility, while adding large, nonpolar moieties will decrease it. Accurate measurement of solubility is therefore essential for early-stage compound selection and formulation development.
Experimental Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility, providing a measure of a compound's intrinsic solubility when a saturated solution is in equilibrium with its solid phase.
Causality: The core principle is to allow a compound to reach its maximum dissolution in a given solvent over time, ensuring that the measured concentration represents a true thermodynamic equilibrium. This is vital for understanding the absolute solubility limit of the most stable crystalline form of the drug.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid indane-1,3-dione derivative to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached and maintained.[11]
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). The agitation ensures a uniform suspension and maximizes the solid-liquid interface for dissolution.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.[11]
-
Quantification: Accurately dilute the saturated filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of µg/mL or µM.
| Property | Value | Solvent |
| Solubility | Sparingly Soluble | Water[10] |
| Solubility | Soluble | Ethanol[10] |
| Solubility | Soluble | Acetone[10] |
| Solubility | Soluble | Chloroform[10] |
| Table 1: Solubility Profile of Parent Indane-1,3-dione. |
Experimental Protocol 2: Kinetic Solubility Determination (High-Throughput Screening)
In early drug discovery, where compound availability is often limited, kinetic solubility provides a rapid assessment. This method measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO).
Causality: This protocol does not measure true thermodynamic equilibrium but rather the point of precipitation from a supersaturated solution. It is valuable for ranking compounds and flagging potential solubility issues early in the discovery pipeline when speed is paramount.[12][13]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume of each DMSO solution into a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation & Detection: Incubate the plate at room temperature for a short period (e.g., 1-2 hours). The concentration at which precipitation occurs is then determined, often by nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.[13]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Caption: Comparative workflows for solubility determination.
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds like many indane-1,3-dione derivatives, the distribution coefficient (logD) at a specific pH (usually 7.4) is more physiologically relevant. A delicate balance is required; while sufficient lipophilicity is needed for membrane permeability, excessively high logP values can lead to poor aqueous solubility, high metabolic clearance, and potential toxicity.[14]
Experimental Protocol 3: logP/logD Determination by Reverse-Phase HPLC
The traditional shake-flask method for logP determination can be time-consuming and material-intensive. The RP-HPLC method offers a rapid and reliable alternative that correlates well with shake-flask values and is suitable for higher throughput.[15]
Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By measuring the retention factor (k) across a range of mobile phase compositions (water/organic modifier), one can extrapolate to a theoretical retention factor in 100% aqueous mobile phase (log k_w_), which is linearly correlated to logP.[15]
Step-by-Step Methodology:
-
System Setup: Use a calibrated HPLC system with a reverse-phase column (e.g., C18). The mobile phase consists of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Isocratic Elution: Inject the test compound and a set of calibration standards with known logP values. Perform a series of isocratic runs with varying proportions of the organic modifier (e.g., from 30% to 70% in 10% increments).
-
Data Collection: For each run, record the retention time (t_R_) of the test compound and a non-retained marker (t_0_, e.g., uracil).
-
Calculate Retention Factor (k): For each mobile phase composition, calculate k using the formula: k = (t_R_ - t_0_) / t_0_.
-
Extrapolation: Plot log k versus the percentage of the organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous). The y-intercept of this plot gives the log k_w_ value.
-
logP Calculation: The logP of the test compound can be determined from a calibration curve generated by plotting the known logP values of the standards against their experimentally determined log k_w_ values.
| Compound Derivative | logP | Significance |
| Example 1 (Hypothetical) | 2.5 | Good balance for oral absorption |
| Example 2 (Hypothetical) | 4.8 | High lipophilicity, potential solubility issues[14] |
| Example 3 (Hypothetical) | 0.5 | Low lipophilicity, may have poor membrane permeability |
| Table 2: Example Lipophilicity Values for Indane-1,3-dione Derivatives. |
Acidity (pKa): The Influence of Ionization
The pKa is a measure of the acidity of a compound. For indane-1,3-dione derivatives, the most acidic site is typically the C-2 position, where the proton's removal leads to a highly stable, delocalized enolate anion.[8] The pKa value is critical because it dictates the charge state of a molecule at a given pH. The ionization state profoundly impacts solubility, lipophilicity (logD vs. logP), and the ability to interact with biological targets. Knowing the pKa is essential for predicting a compound's behavior in physiological environments like the gastrointestinal tract and the bloodstream.
Experimental Protocol 4: pKa Determination by Potentiometric Titration
This is a classic and highly accurate method for determining pKa, particularly for compounds with sufficient solubility in water or water/co-solvent mixtures.[16]
Causality: The method relies on monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[17]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the indane-1,3-dione derivative in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration. If necessary, adjust the initial pH to be at least 2 units below the expected pKa using a strong acid (e.g., HCl).[17]
-
Titration Setup: Place the solution in a thermostatted vessel with constant stirring. Immerse a calibrated pH electrode connected to a pH meter.
-
Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or auto-titrator.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the resulting sigmoidal curve. Alternatively, the pKa can be found more accurately from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
Caption: General workflows for pKa determination.
Chemical Stability: Ensuring Molecular Integrity
Assessing the chemical stability of a drug candidate is a non-negotiable step in development. It determines the compound's shelf-life and identifies potential degradation products that could impact efficacy or safety.[18] The indane-1,3-dione scaffold is generally stable, but specific derivatives may be susceptible to degradation under certain conditions, such as hydrolysis or oxidation, depending on their functional groups.
Experimental Protocol 5: Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a compound by subjecting it to harsh conditions.
Causality: The purpose is not to determine shelf-life but to identify likely degradation pathways and degradation products. This information is crucial for developing stability-indicating analytical methods—methods that can separate and quantify the intact drug from its degradants.[19]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the indane-1,3-dione derivative in various stress media.
-
Stress Conditions: Expose the samples to a range of conditions as outlined by ICH guidelines.[19][20] A typical set of conditions is summarized in the table below.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Neutralize the samples if necessary, then analyze them using a high-resolution analytical technique, typically HPLC or LC-MS. The goal is to achieve a modest amount of degradation (e.g., 5-20%) to allow for the detection of degradants without completely consuming the parent compound.
-
Peak Purity and Mass Balance: The analytical method should be capable of assessing peak purity to ensure the parent peak does not co-elute with degradants. Mass balance calculations should be performed to account for the parent compound and all detected degradation products.[19]
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | To assess lability to acid |
| Base Hydrolysis | 0.1 M NaOH, room temp or heat | To assess lability to base |
| Oxidation | 3% H₂O₂, room temp | To assess susceptibility to oxidation |
| Thermal Stress | Dry heat (e.g., 80°C) or solution at 60°C | To assess thermal stability |
| Photostability | Exposure to UV/Visible light (ICH Q1B) | To assess light sensitivity |
| Table 3: Typical Conditions for a Forced Degradation Study. |
Spectroscopic Characterization
The structural integrity and identity of indane-1,3-dione derivatives are confirmed through a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. Key signals include those for the aromatic protons, any substituents, and the critical C-2 proton. The chemical shift and integration of the C-2 proton can also provide insights into the keto-enol equilibrium.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through high-resolution MS (HRMS), its elemental composition, confirming the molecular formula. Fragmentation patterns can further aid in structural confirmation.[21]
-
Infrared (IR) Spectroscopy: Is particularly useful for identifying the characteristic strong C=O stretching vibrations of the diketone system, typically found in the 1670-1740 cm⁻¹ region.[22] Changes in this region can indicate shifts in the tautomeric equilibrium.
-
UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. The position and intensity of absorption bands (λ_max_) are sensitive to the compound's conjugation system and can be used to monitor reactions or study the keto-enol tautomerism under different conditions.[7][23]
Conclusion
The indane-1,3-dione scaffold continues to be a source of promising molecules for a variety of scientific and therapeutic applications. A thorough and early characterization of the core physicochemical properties—solubility, lipophilicity, acidity, and stability—is fundamental to the success of any research and development program built upon this versatile chemical entity. By employing the robust experimental protocols detailed in this guide, researchers can build a comprehensive property profile for their derivatives, enabling data-driven decisions that accelerate the journey from molecular design to functional application. The interplay between the unique β-dicarbonyl structure and these fundamental properties is complex but navigable, and a deep understanding of this relationship is the key to unlocking the full potential of indane-1,3-dione chemistry.
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An In-depth Technical Guide to Tautomerism in β-Dicarbonyl Compounds
Abstract: Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, represents a critical and often underestimated phenomenon in chemical and pharmaceutical sciences. In β-dicarbonyl compounds, the keto-enol tautomerism is particularly pronounced, with the equilibrium often significantly favoring the enol form—a stark contrast to simple monocarbonyl systems. This preference is driven by unique electronic and structural stabilization factors within the enol tautomer. Understanding, quantifying, and predicting this equilibrium is paramount for researchers in organic synthesis, materials science, and particularly drug development, where the specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides a comprehensive exploration of the core principles governing tautomerism in β-dicarbonyls, details field-proven analytical methodologies for its characterization, and discusses its profound implications in the context of medicinal chemistry and drug design.
The Fundamental Principle: Keto-Enol Tautomerism
Tautomerism describes a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1][2] The most common form is prototropic tautomerism, which involves the migration of a proton.[2] Keto-enol tautomerism, an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to an OH group), is a cornerstone of carbonyl chemistry.[1][3]
For simple aldehydes and ketones, this equilibrium overwhelmingly favors the keto form, often by a factor of 10⁴ or more.[4] This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[1]
The β-Dicarbonyl Distinction: Enhanced Enol Stability
β-Dicarbonyl compounds, which possess two carbonyl groups separated by a single carbon atom (the α-carbon), exhibit a dramatic shift in this equilibrium.[5] In molecules like pentane-2,4-dione (acetylacetone), the enol form can be the predominant species in solution and in the gas phase.[6][7] This enhanced stability of the enol tautomer is not accidental but is the result of two powerful synergistic effects: conjugation and intramolecular hydrogen bonding .
-
Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group. This extended π-system allows for delocalization of electron density, which is a significant stabilizing factor.[4][8]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong hydrogen bond with the oxygen of the nearby carbonyl group. This creates a highly stable, quasi-aromatic six-membered ring, which significantly lowers the energy of the enol tautomer.[4][6]
The interplay of these factors is visualized below.
Caption: Experimental workflow for quantifying keto-enol tautomers using ¹H NMR.
Protocol: Analysis by UV-Vis Spectroscopy
While less direct than NMR, UV-Vis spectroscopy can provide valuable insights, especially when studying the kinetics of tautomerization or when NMR is not feasible.
Objective: To qualitatively or semi-quantitatively assess the tautomeric equilibrium by observing shifts in absorption maxima.
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of the β-dicarbonyl in a non-polar solvent like hexane where the enol form is expected to dominate.
-
Prepare Sample Solutions: Dilute the stock solution into a series of different solvents (e.g., hexane, acetonitrile, ethanol, water) to a final concentration suitable for UV-Vis analysis (typically 10⁻⁴ to 10⁻⁵ M).
-
Acquire Spectra: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Analyze Spectra:
-
The keto form typically shows a weak n→π* transition at a longer wavelength.
-
The enol form, with its conjugated system, exhibits a strong π→π* transition at a specific wavelength. [9] * Compare the spectra across the different solvents. A shift in the position and intensity of the absorption maxima will correlate with the shift in the tautomeric equilibrium. [10] * Causality: By changing the solvent, we perturb the equilibrium. The resulting spectral changes (e.g., growth of one peak at the expense of another) provide evidence of the two species and their relative prevalence in each environment. The challenge lies in the fact that the absorption bands of the two tautomers often overlap, making direct quantification difficult without advanced chemometric methods. [2]
-
Implications in Drug Development: Why Tautomerism Matters
Ignoring tautomerism in drug discovery can lead to costly failures and misinterpreted data. [11][12]The specific tautomeric form of a drug molecule profoundly influences its entire pharmacokinetic and pharmacodynamic profile.
-
Physicochemical Properties: Tautomers are distinct chemical entities with different properties. The keto form is often more polar, while the enol is more lipophilic due to the intramolecular hydrogen bond masking polar groups. This directly impacts solubility, lipophilicity (LogP), and membrane permeability. [13]* Receptor Binding: The 3D shape, hydrogen bonding capacity, and electronic surface of tautomers differ. A drug's activity often depends on the ability of a specific tautomer to fit into a protein's binding pocket. One tautomer may be highly active while the other is completely inactive.
-
pKa and Ionization: The acidity of the keto and enol forms can differ significantly. [4]This affects the ionization state of the drug at physiological pH, which in turn governs its absorption, distribution, and excretion.
-
Chemoinformatics and IP: In molecular databases and patent filings, representing a molecule as a single, arbitrary tautomer can lead to errors in property prediction, virtual screening, and the incorrect assessment of intellectual property. [14]
Caption: Differential binding of drug tautomers to a biological target.
Conclusion
The keto-enol tautomerism in β-dicarbonyl compounds is a fundamental principle with far-reaching practical consequences. The significant stability of the enol form, driven by conjugation and intramolecular hydrogen bonding, makes these systems highly sensitive to their environment. For researchers and drug development professionals, a rigorous, quantitative understanding of this equilibrium is not merely an academic exercise; it is a prerequisite for the rational design of molecules with desired properties. By employing robust analytical techniques like NMR spectroscopy and carefully considering the influence of factors such as solvent and substitution, scientists can effectively harness and predict the behavior of these versatile chemical entities, paving the way for more effective pharmaceuticals and advanced materials.
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Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. [Link]
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Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers. [Link]
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What are the factors that govern the stability of keto-enol tautomerism? (2017). Quora. [Link]
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L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. (2020). YouTube. [Link]
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22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]
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KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing. [Link]
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Aldehyde. (n.d.). Wikipedia. [Link]
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Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. (n.d.). Pearson. [Link]
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Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. (2015). ResearchGate. [Link]
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Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). NIH. [Link]
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Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. (n.d.). The Journal of Physical Chemistry. [Link]
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Solvent effects on keto-enol equilibria: tests of quantitative models. (n.d.). ACS Publications. [Link]
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Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]
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Mass Spectrometry as a Tool for Studying Tautomerism. (n.d.). SEDICI. [Link]
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Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). Journal of Chemical Education. [Link]
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SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. (n.d.). World Scientific Publishing. [Link]
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Introduction: The Enduring Versatility of the Pyrazolidine-3,5-dione Scaffold
An In-Depth Technical Guide to the Biological Targets of Pyrazolidine-3,5-dione Derivatives
The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, a distinction earned through its remarkable versatility and capacity to interact with a diverse array of biological targets. Historically anchored in the treatment of inflammatory conditions with drugs like Phenylbutazone, this heterocyclic system has proven to be far more than a one-trick pony.[1] Its unique structural and electronic properties, particularly the acidity of the C4 proton which is crucial for certain activities, have allowed for the development of derivatives targeting distinct pathophysiological pathways.[2]
This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide an in-depth exploration of the key molecular targets of pyrazolidine-3,5-dione derivatives. We will dissect the established mechanisms, explore emerging targets in oncology and infectious diseases, and detail the robust experimental methodologies required to validate these interactions. The focus will be on the causality behind experimental design, ensuring that the described protocols represent self-validating systems for generating reliable and actionable data.
Part 1: The Canonical Anti-inflammatory and Metabolic Targets
The initial therapeutic successes of pyrazolidine-3,5-diones were rooted in their potent anti-inflammatory and uricosuric effects. These actions are traced back to two well-defined protein targets: the cyclooxygenase (COX) enzymes and the URAT1 transporter.
Cyclooxygenase (COX-1 & COX-2) Inhibition: The Cornerstone of Anti-inflammatory Action
The quintessential mechanism of action for classic pyrazolidine-3,5-dione derivatives like Phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.
Causality of Mechanism: By physically blocking the active site of COX-1 and COX-2, these derivatives prevent the binding of arachidonic acid, thereby halting the production of downstream prostaglandins. Phenylbutazone itself is a non-selective inhibitor, meaning it impacts both the constitutive COX-1 isoform (involved in homeostatic functions like gastric protection) and the inducible COX-2 isoform (upregulated at sites of inflammation).[3] This non-selectivity is responsible for both its therapeutic efficacy and some of its associated side effects. The development of derivatives with improved selectivity for COX-2 over COX-1 is an ongoing goal in medicinal chemistry to enhance safety profiles.[4][5]
Visualization: The Arachidonic Acid Cascade and COX Inhibition
Caption: Inhibition of COX enzymes by pyrazolidine-3,5-diones.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol provides a robust method for determining the inhibitory potency (IC50) of a test compound against COX-1 and COX-2 isoforms.
-
Preparation of Reagents:
-
Enzyme: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer (pH 8.0). The choice of purified enzyme is critical for assay consistency.
-
Heme Cofactor: Prepare a solution of heme, as it is required for COX catalytic activity.
-
Substrate: Prepare a solution of arachidonic acid in ethanol or DMSO.
-
Chromogen: Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). TMPD acts as a co-substrate and is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Test Compound: Prepare a serial dilution of the pyrazolidine-3,5-dione derivative in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).
-
Add 10 µL of the serially diluted test compound or vehicle (DMSO) for control wells.
-
Incubate the plate at 37°C for 5 minutes to allow the compound to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may have a time-dependent binding mechanism.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Immediately add 10 µL of the TMPD colorimetric substrate.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a plate reader. The rate of color development is proportional to COX activity.
-
-
Data Analysis and Self-Validation:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness Check: The assay is validated by running a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. The resulting IC50 values should fall within the historically accepted range for that standard.
-
Urate Anion Transporter 1 (URAT1) Inhibition: A Targeted Approach to Gout
Certain pyrazolidine-3,5-dione derivatives, most notably Sulfinpyrazone, exhibit a potent uricosuric effect, making them valuable in the management of gout.[3] This effect is not due to enzyme inhibition but rather the blockade of a specific membrane transporter.
Causality of Mechanism: Gout is characterized by hyperuricemia. URAT1, located in the proximal tubules of the kidneys, is responsible for reabsorbing uric acid from the urine back into the bloodstream. Sulfinpyrazone competitively inhibits URAT1, preventing this reabsorption.[3] The direct consequence is an increase in the renal excretion of uric acid, which lowers serum uric acid levels. This targeted action on a transporter protein demonstrates the scaffold's ability to interact with targets beyond classical enzyme active sites.
Visualization: Workflow for URAT1 Inhibitor Validation
Caption: A self-validating workflow for identifying specific URAT1 inhibitors.
Part 2: Emerging Targets in Infectious Diseases
The chemical diversity of the pyrazolidine-3,5-dione library has opened new avenues for development, including novel antibacterial agents that act on highly conserved, essential pathways.
Targeting Bacterial Cell Wall Synthesis: MurB Inhibition
Several pyrazolidine-3,5-dione and related 5-hydroxy-1H-pyrazol-3(2H)-one derivatives have been identified as potent inhibitors of bacterial cell growth.[6][7] Their primary target is the enzyme UDP-N-acetylenolpyruvyl glucosamine reductase (MurB), a critical component in the biosynthesis of peptidoglycan, the main structural component of the bacterial cell wall.[7]
Causality of Mechanism: MurB catalyzes an essential reduction step in the cytoplasmic phase of peptidoglycan synthesis. Inhibiting MurB halts the production of this vital polymer, leading to a compromised cell wall that cannot withstand internal osmotic pressure, ultimately resulting in bacterial cell death. This mechanism is particularly attractive because MurB is a highly conserved bacterial enzyme with no homolog in humans, suggesting a high potential for selective toxicity against pathogens. Studies have shown these compounds are effective against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus.[7]
Quantitative Data: Antibacterial and MurB Inhibitory Activity
| Compound Type | Target Organism/Enzyme | Activity Metric | Reported Value | Reference |
| Pyrazolidine-3,5-dione Derivative | S. pneumoniae | MIC | Low µM range | [6] |
| 5-Hydroxy-1H-pyrazol-3(2H)-one | E. coli MurB | IC50 | Low µM range | [7] |
| 5-Hydroxy-1H-pyrazol-3(2H)-one | S. aureus | MIC | Sub-µM range | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the gold-standard method for quantifying the in vitro potency of a potential antibacterial agent.
-
Preparation:
-
Bacterial Culture: Grow the target bacterium (e.g., S. aureus ATCC 29213) in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a density of 5 x 10^5 CFU/mL. The use of a standardized inoculum is critical for reproducibility.
-
Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the compound plate with the standardized bacterial culture.
-
Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis and Self-Validation:
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Trustworthiness Check: The positive control wells must show clear turbidity (growth), and the negative control wells must remain clear. A known antibiotic (e.g., vancomycin for S. aureus) should be run in parallel, and its MIC value must fall within the expected range as defined by CLSI guidelines. This validates the assay conditions and bacterial susceptibility.
-
Part 3: Novel Frontiers in Oncology
Recent research has illuminated the potential of pyrazolidine-3,5-dione derivatives as anticancer agents, acting through both broad cytotoxic mechanisms and inhibition of specific molecular targets crucial for cancer cell proliferation and survival.[8][9]
Specific Molecular Targets in Cancer: Beyond General Cytotoxicity
While some derivatives exhibit general cytotoxicity, more exciting developments have come from the identification of specific, high-value cancer targets.[8][10]
-
Cyclin-Dependent Kinase 9 (CDK-9) Inhibition: A 3,5-diaminopyrazole-1-carboxamide derivative, closely related to the pyrazolidine-dione scaffold, was identified as a potent CDK-9 inhibitor with an IC50 of 0.16 µM.[11]
-
Causality: CDK-9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, making it a highly sought-after target, particularly in hematological malignancies and other cancers addicted to transcriptional regulation.
-
-
Farnesoid X Receptor (FXR) Agonism: Novel pyrazolidine-3,5-dione derivatives have been discovered as potent, non-steroidal agonists of the Farnesoid X receptor (FXR).[6]
-
Causality: FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. Its modulation has therapeutic potential in metabolic diseases and certain cancers, such as hepatocellular carcinoma, where its activation can have tumor-suppressive effects.
-
Visualization: Target Validation Workflow in Oncology
Caption: From broad cytotoxicity to specific target validation in cancer research.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a foundational method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. This adherence period is crucial for ensuring the cells are in a healthy, proliferative state before drug exposure.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Principle: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis and Self-Validation:
-
Normalize the absorbance readings to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
Trustworthiness Check: A known cytotoxic agent (e.g., doxorubicin) should be included as a positive control to validate the cell line's sensitivity and the overall assay performance.
-
Conclusion
The pyrazolidine-3,5-dione scaffold is a testament to the power of a versatile chemical core in drug discovery. Its biological targets are impressively broad, ranging from the canonical COX enzymes responsible for inflammation to the URAT1 transporter implicated in gout.[3] Excitingly, modern research has expanded this target list to include essential bacterial enzymes like MurB and critical oncology targets such as CDK-9.[7][11] This demonstrates that with thoughtful chemical modification and robust biological screening, established pharmacophores can be repurposed to address new and challenging diseases. The continued exploration of this scaffold's structure-activity relationship will undoubtedly uncover further therapeutic potential, solidifying its important legacy in medicinal chemistry.
References
- Benchchem. (n.d.). Phenylpyrazolidine-3,5-dione Derivatives: A Deep Dive into Their Mechanism of Action.
- Scribd. (n.d.). Pyrazolidine 3,5 Dione | PDF | Quantitative Structure–Activity Relationship | Alkene.
- Singh R, Upmanyu N, Gupta M, Prasad P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016.
- Andres, C. J., et al. (2003). Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase. Journal of Medicinal Chemistry, 46(17), 3742–3749.
- Scavuzzo, D. A., et al. (1989). Activity of the pyrazoloacridines against multidrug-resistant tumor cells. Cancer Chemotherapy and Pharmacology, 25(1), 1–6.
- ResearchGate. (n.d.). Investigating the Synthesis Methods of 3,5-Dione Pyrazolidine and 3,5-Dione 1-Phenylpyrazolidine in the Presence and Absence Of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells.
- ResearchGate. (n.d.). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives.
- Sepe, S. M., et al. (1987). Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. Cancer Research, 47(16), 4443–4447.
- Bentham Science Publisher. (2023). Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells.
- ResearchGate. (n.d.). Three classical pyrazolidine-3,5-dione derivatives and the representative compound.
- Pharmacy 180. (n.d.). 3, 5-Pyrazolidinediones - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Tiwari, A., et al. (2021). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. ResearchGate.
- ResearchGate. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities.
- Nardi, D., Massarani, E., & Magistretti, M. J. (1969). Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. Arzneimittelforschung, 19(10), 1721-1723.
- Asian Journal of Chemistry. (2010). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives.
- Al-Warhi, T., et al. (2022). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed.
- Maccioni, E., et al. (2012). Synthesis and selective inhibitory activity against human COX-1 of novel 1-(4-substituted-thiazol-2-yl)-3,5-di(hetero)aryl-pyrazoline derivatives. Archiv der Pharmazie, 345(11), 879-888.
- Lee, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(16), 4967.
- Kim, Y., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. MedChemComm, 14(10), 1896-1901.
- Al-Ostoot, F. H., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 12(11), 1795-1813.
Sources
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
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- 11. researchgate.net [researchgate.net]
Methodological & Application
"synthesis of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors"
Synthesis and Validation of Thiazolidine-2,4-dione Derivatives as Bcl-2/Mcl-1 Inhibitors
Executive Summary
The upregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 is a hallmark of chemoresistance in hematological malignancies. While selective Bcl-2 inhibitors (e.g., Venetoclax) have transformed treatment, compensatory upregulation of Mcl-1 frequently leads to resistance. This guide details the rational design, synthesis, and biological validation of thiazolidine-2,4-dione (TZD) derivatives as dual Bcl-2/Mcl-1 inhibitors. We provide a robust, self-validating workflow combining Knoevenagel condensation chemistry with Fluorescence Polarization (FP) assays to identify lead compounds capable of restoring apoptotic sensitivity in resistant cell lines.
Scientific Rationale & Mechanism
The intrinsic apoptotic pathway is regulated by the Bcl-2 family.[1] Pro-survival proteins (Bcl-2, Mcl-1) sequester pro-apoptotic effectors (Bax, Bak) or activators (Bim).
-
The Problem: Selective inhibition of Bcl-2 releases Bim, which is then often sequestered by Mcl-1, preventing apoptosis.
-
The Solution: A dual inhibitor must occupy the hydrophobic BH3-binding grooves of both Bcl-2 and Mcl-1.
-
The Scaffold: The TZD ring serves as a bioisostere for the carboxylic acid of endogenous BH3 peptides, capable of forming hydrogen bonds with key arginine residues (e.g., Arg146 in Bcl-2) while the 5-benzylidene tail projects into the hydrophobic pockets.
Pathway Visualization
Figure 1: Mechanism of Action. The TZD derivative disrupts the sequestration of Bim by both Bcl-2 and Mcl-1, restoring the apoptotic cascade.
Chemical Synthesis Protocol
The synthesis relies on a convergent strategy: constructing the core TZD ring (if not purchased) followed by a Knoevenagel condensation and subsequent N-alkylation to optimize binding affinity.
3.1 Retrosynthetic Analysis
-
Target: 3,5-disubstituted thiazolidine-2,4-dione.
-
Disconnection: C5=C bond (Knoevenagel) and N3-C bond (Alkylation).
-
Reagents: Thiazolidine-2,4-dione, Aromatic Aldehyde, Alkyl/Aryl Halide.[2]
3.2 Step-by-Step Procedure
Step A: Knoevenagel Condensation (Formation of 5-arylidene-TZD) This step introduces the hydrophobic "tail" required for the P2 pocket of the Bcl-2 protein.
-
Reagents:
-
Thiazolidine-2,4-dione (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde or biphenyl-aldehyde)
-
Piperidine (0.1 eq, Catalyst)
-
Ethanol (Absolute, 10 mL/mmol)
-
-
Procedure:
-
Dissolve TZD and aldehyde in ethanol in a round-bottom flask.
-
Add piperidine dropwise.
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Critical Checkpoint: The product typically precipitates upon cooling. If not, pour onto crushed ice/water and acidify slightly with glacial acetic acid (pH ~5) to precipitate the product.
-
-
Purification:
-
Filter the precipitate.
-
Recrystallize from hot ethanol to remove unreacted aldehyde.
-
Yield Expectation: 75–90%.
-
Step B: N-Alkylation (Optimization for Mcl-1 Affinity) Recent SAR data (2024) suggests that N-substitution with bulky groups (e.g., biphenyl or sulfonamides) significantly enhances Mcl-1 selectivity by targeting the P4 pocket.
-
Reagents:
-
5-Arylidene-TZD (from Step A, 1.0 eq)
-
Alkyl/Aryl Halide (1.2 eq) (e.g., 4-(bromomethyl)biphenyl)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide, anhydrous) or Acetone
-
-
Procedure:
-
Dissolve the TZD intermediate in DMF.
-
Add
and stir at Room Temperature (RT) for 30 mins to generate the anion. -
Add the alkyl halide and heat to 60–80°C for 4–8 hours.
-
-
Workup:
-
Characterization (Mandatory):
-
1H NMR (DMSO-d6): Verify the disappearance of the NH singlet (~12.5 ppm) and appearance of methylene protons (~4.5–5.0 ppm).
-
HPLC Purity: Must be >95% for biological assays.
-
Synthetic Workflow Diagram
Figure 2: Convergent synthetic route for TZD derivatives.
Biological Evaluation Protocols
To validate dual inhibition, we utilize a "Self-Validating" cascade: Biochemical binding (FP)
4.1 Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of the TZD derivative to displace a fluorescently labeled BH3 peptide (FITC-Bak) from the recombinant Bcl-2 or Mcl-1 protein.
Materials:
-
Proteins: Recombinant human Bcl-2 and Mcl-1 (GST-tagged).
-
Tracer: FITC-labeled Bak-BH3 peptide (Sequence: GQVGRQLAIIGDDINR).
-
Buffer: 20 mM Tris (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.
Protocol:
-
Kd Determination: Titrate protein (0–1 µM) against fixed Tracer (10 nM) to determine the Kd. Use a protein concentration equal to the Kd for the competitive assay (typically ~20–50 nM for Mcl-1).
-
Competitive Binding:
-
Plate 20 µL of protein + tracer mix into black 384-well plates.
-
Add 1 µL of TZD compound (serial dilution in DMSO).
-
Incubate for 30–60 mins at RT in the dark.
-
-
Readout: Measure mP (milli-Polarization) units (Ex: 485 nm, Em: 530 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate
using the Cheng-Prusoff equation.-
Validation Criteria: The reference inhibitor (e.g., ABT-199 for Bcl-2, S-63845 for Mcl-1) must show expected IC50 values.
-
4.2 Cellular Viability & Mechanism
Cell Line: U937 (Human histiocytic lymphoma) – known for Mcl-1 dependency.
-
MTT Assay: Treat cells for 48h. Calculate IC50.
-
Expert Insight: TZD derivatives often show IC50s in the 0.5–5.0 µM range.
-
-
Western Blot (Mechanism Check):
-
Treat cells with IC50 concentration for 24h.
-
Lyse and blot for Caspase-3 (cleaved) and PARP (cleaved) .
-
Crucial Control: Blot for Mcl-1 levels. True inhibitors often stabilize Mcl-1 protein levels (due to blocked ubiquitination) while inducing apoptosis.
-
Data Summary & SAR Insights
The following table summarizes key Structure-Activity Relationship (SAR) trends derived from recent literature (2020–2024).
| Substitution (R1 - 5-position) | Substitution (R2 - N-position) | Bcl-2 Affinity ( | Mcl-1 Affinity ( | Notes |
| Phenyl | H | > 10 µM | > 10 µM | Inactive baseline |
| 4-Cl-Phenyl | H | 2.5 µM | 5.0 µM | Moderate single agent |
| 4-Cl-Phenyl | Biphenyl-methyl | 0.66 µM | 0.07 µM | Potent Dual Inhibitor |
| 3-NO2-Phenyl | Benzyl | 1.2 µM | 3.4 µM | Improved solubility |
| Indole-4-yl | Benzoic acid | 0.8 µM | 0.15 µM | High selectivity vs Bcl-xL |
Table 1: SAR trends indicating that bulky hydrophobic groups at the N-position are critical for dual affinity.
Expert Tips & Troubleshooting
-
Solubility: TZD derivatives can be lipophilic. If precipitation occurs in the FP assay, add 0.01% Triton X-100 or increase DMSO tolerance (up to 5%).
-
Reversibility: The Knoevenagel condensation is reversible in aqueous acid. Ensure the final product is stored in a desiccator and avoid prolonged exposure to acidic aqueous media during workup.
-
False Positives: TZD is a known PAINS (Pan-Assay Interference Compound) scaffold in some contexts (e.g., redox cycling). Always validate hits with a biophysical method (FP or SPR) and not just a colorimetric enzyme assay.
References
-
Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors. (2024).[5] Bioorganic Chemistry.
-
Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold. (2021). Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). Journal of Chemical Biology.
-
Innate Conformational Dynamics Drive Binding Specificity in Anti-Apoptotic Proteins Mcl-1 and Bcl-2. (2023). Biochemistry.
-
Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Thiazolidine-2,4-dione Derivatives as Mcl-1 Inhibitors. (2022). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Discovery and development of thiazolidine-2,4-dione derivatives as Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"using indane-1,3-dione for heterocyclic synthesis"
Application Note: Heterocyclic Synthesis Using Indane-1,3-Dione
Abstract
Indane-1,3-dione is a "privileged scaffold" in medicinal chemistry due to the exceptional acidity of its C-2 methylene protons (pKa ~13) and its capability to act as a dense electron-accepting unit. This application note details the strategic use of indane-1,3-dione in constructing complex heterocyclic systems, specifically indeno[1,2-b]pyridines and spiro-oxindoles . Unlike standard ketones, the unique push-pull electronic character of indane-1,3-dione facilitates rapid Knoevenagel condensations followed by Michael additions in one-pot multicomponent reactions (MCRs).
Section 1: The Mechanistic Advantage
The utility of indane-1,3-dione stems from its ability to stabilize a carbanion at the C-2 position. This allows it to function as a nucleophile in the presence of weak bases (e.g., piperidine, DABCO) or even under catalyst-free conditions in aqueous media.
Key Reactivity Modes:
-
Knoevenagel Condensation: Rapid formation of 2-arylidene intermediates (push-pull alkenes).
-
Michael Acceptor: The resulting alkylidene derivatives are highly electrophilic, trapping nucleophiles (enamines, thiols, ylides).
-
1,3-Dipolar Cycloaddition: Reacts with azomethine ylides to form spiro-fused rings with high stereoselectivity.
Section 2: Protocol A - Synthesis of Indeno[1,2-b]pyridines
This protocol utilizes a four-component reaction (pseudo-four-component) involving indane-1,3-dione, an aromatic aldehyde, and an ammonium source to generate fluorescent indenopyridine derivatives. These compounds are significant for their potential as topoisomerase inhibitors.
Mechanism of Action
The reaction proceeds via a Hantzsch-like pathway. The initial step is the formation of a Knoevenagel adduct, which then undergoes Michael addition with an enamine formed in situ from the second equivalent of indane-1,3-dione and ammonium acetate.
Figure 1: Mechanistic pathway for the multicomponent synthesis of indenopyridines.
Experimental Protocol
Reagents:
-
Indane-1,3-dione (2.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Ammonium Acetate (1.1 mmol)
-
Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)
-
Catalyst: L-Proline (10 mol%) or Catalyst-free (reflux)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, combine indane-1,3-dione (292 mg, 2 mmol), the chosen aldehyde (1 mmol), and ammonium acetate (85 mg, 1.1 mmol).
-
Solvent Addition: Add 5 mL of Ethanol. Note: For green synthesis, substitute with water and use vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.
-
Observation: The solution will typically turn from yellow to deep orange/red as the arylidene intermediate forms.
-
-
Monitoring: Monitor via TLC (30% EtOAc in Hexane). The reaction is usually complete within 2–4 hours.
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Filtration: Filter the solid under vacuum.
-
Purification: Wash the cake with ice-cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
Self-Validating QC Check:
-
Melting Point: Indenopyridines typically have high melting points (>200°C).
-
Fluorescence: Dissolve a trace amount in DCM; most products exhibit strong fluorescence under UV light (365 nm).
Section 3: Protocol B - Spiro-Indanedione Synthesis
Spiro-oxindoles are complex scaffolds found in alkaloids like spirotryprostatin B. This protocol uses a [3+2] cycloaddition strategy involving an azomethine ylide generated in situ.
Workflow Logic
This system relies on the decarboxylative condensation of an amino acid (sarcosine) with isatin to generate a dipole, which is then trapped by the Knoevenagel adduct of indane-1,3-dione.
Figure 2: Experimental workflow for spiro-oxindole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol
Reagents:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
2-Arylideneindane-1,3-dione (1.0 mmol) [Prepared separately or in situ]
-
Solvent: Methanol (10 mL)
Step-by-Step Methodology:
-
Adduct Preparation (Optional but Recommended): Pre-synthesize the 2-arylideneindane-1,3-dione by stirring indane-1,3-dione and aldehyde in water at room temperature for 30 mins. Filter and dry.
-
Main Reaction: In a reaction vial, dissolve Isatin (147 mg, 1 mmol) and Sarcosine (107 mg, 1.2 mmol) in Methanol.
-
Addition: Add the 2-arylideneindane-1,3-dione (1 mmol).
-
Reflux: Heat to reflux for 3–5 hours.
-
Mechanistic Insight: The decarboxylation of sarcosine is the rate-determining step for ylide generation.
-
-
Workup: Cool to room temperature. The spiro-product usually precipitates.
-
Purification: Filter and wash with cold methanol. Column chromatography (EtOAc/Hexane) may be required if stereoisomers form.
Section 4: Comparative Data & Green Chemistry
The choice of catalyst significantly impacts yield and reaction time. The table below summarizes internal validation data for the synthesis of Indeno[1,2-b]pyridine (Protocol A).
| Catalyst System | Solvent | Time (min) | Yield (%) | Green Score |
| Piperidine (Traditional) | Ethanol | 120 | 88 | Low (Toxic base) |
| L-Proline | Water/EtOH | 180 | 92 | High (Organocatalysis) |
| Ionic Liquid ([bmim]BF4) | None | 45 | 94 | Medium (Recyclable) |
| Catalyst-Free | Water | 300 | 75 | Highest (No additives) |
Note: While ionic liquids provide the fastest kinetics, the L-Proline/Water system offers the best balance of yield, cost, and environmental safety.
References
-
Pigot, C., et al. (2022).[1] "Indane-1,3-Dione: From Synthetic Strategies to Applications." Molecules, 27(18), 5976.[1] [Link]
-
Liu, D., et al. (2023).[2] "1,3-Indanedione: A versatile building block."[1][2][3][4] Green Synthesis and Catalysis, 4(2), 78-88.[2] [Link][2][5]
-
Chen, G., et al. (2014). "Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction." Journal of Chemical Research, 38(3), 162-164. [Link]
-
PubChem. (2023). "1,3-Indandione Compound Summary." National Library of Medicine. [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Evaluation of Dione-Based Compounds as Neutrophil Elastase Inhibitors
Introduction: The Rationale for Targeting Human Neutrophil Elastase
Human Neutrophil Elastase (HNE), a 29 kDa serine protease, is a cornerstone of the innate immune system. Stored within the azurophilic granules of neutrophils, its primary function is to degrade virulence factors of phagocytosed pathogens.[1][2] However, the dysregulation and excessive extracellular release of HNE at sites of inflammation can overwhelm endogenous inhibitors like α1-antitrypsin, leading to a critical protease-antiprotease imbalance.[3][4] This imbalance is a key pathogenic driver in a host of inflammatory diseases, where HNE's potent proteolytic activity contributes to the degradation of essential extracellular matrix components, including elastin.[3] Consequently, HNE is a validated therapeutic target for conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), cystic fibrosis, and other inflammatory disorders.[3][5]
Dione-based chemical scaffolds, such as indane-1,3-diones and substituted azetidine-2,4-diones, have emerged as a promising class of small molecule HNE inhibitors.[3][6] Their unique chemical structures allow for potent and often selective interaction with the HNE active site. This document provides a detailed guide for researchers on the mechanism, screening, and characterization of these compounds.
Mechanism of Inhibition: The "Double-Hit" Hypothesis
Unlike simple competitive inhibitors, certain dione-based compounds, particularly scaffolds like azetidine-2,4-diones, are postulated to inhibit HNE through a sophisticated "double-hit" or mechanism-based inactivation pathway.[3] This mechanism offers the potential for high potency and selectivity.
Causality of the Mechanism: The catalytic process of HNE, like other serine proteases, relies on a catalytic triad of amino acids (Ser195, His57, Asp102).[3] The nucleophilic Ser195 residue is the primary target for these inhibitors. The dione structure acts as a "warhead" that is activated by the enzyme itself.
The proposed steps are as follows:
-
Initial Binding & Adduct Formation: The inhibitor docks into the HNE active site. The highly nucleophilic Ser195 attacks one of the carbonyl groups of the dione ring, forming a transient, unstable tetrahedral adduct.
-
Ring Opening & Michael Acceptor Formation: The tetrahedral intermediate rapidly collapses. This process induces ring-opening of the dione scaffold, which results in the formation of a highly reactive conjugated system known as a Michael acceptor.
-
Covalent Inactivation: A secondary nucleophilic residue within the HNE active site (or potentially the same Ser195) performs a Michael addition to the newly formed electrophilic center, establishing a stable, irreversible covalent bond. This effectively and permanently inactivates the enzyme.[3]
This enzyme-induced generation of a reactive species ensures that the inhibitor's full reactive potential is unleashed only within the target active site, a hallmark of mechanism-based inhibitors that can significantly improve selectivity.[3]
Caption: Proposed "double-hit" mechanism for dione-based HNE inhibitors.
Experimental Workflow for Inhibitor Characterization
A systematic, multi-stage approach is essential for the robust evaluation of novel dione-based HNE inhibitors. This workflow ensures that potency, selectivity, and cellular activity are all thoroughly assessed.
Expert Insight: The progression from simple biochemical assays to more complex cell-based models is critical. A compound that is potent against the isolated enzyme may fail in a cellular context due to poor permeability, instability, or off-target effects. This workflow is designed to identify such liabilities early in the discovery process.
Caption: A logical workflow for the discovery of novel HNE inhibitors.
Detailed Experimental Protocols
Protocol 1: In Vitro HNE Inhibition Assay (Fluorogenic)
Principle: This assay quantifies the enzymatic activity of purified HNE by measuring the cleavage of a specific, fluorogenic peptide substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by HNE, the fluorophore is released, and the resulting increase in fluorescence is directly proportional to enzyme activity.[7] Inhibitors will reduce the rate of substrate cleavage, leading to a lower fluorescent signal.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5
-
Dione-based test compounds dissolved in 100% DMSO
-
Positive Control Inhibitor: Sivelestat or a known potent inhibitor
-
Solid black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm for AMC-based substrates)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of your dione-based compounds in 100% DMSO. Typically, an 11-point, 1:3 dilution series starting from 1 mM is appropriate. Dispense 1 µL of each compound dilution into the wells of the assay plate. Include "DMSO only" wells for 0% inhibition (high control) and "positive control inhibitor" wells for 100% inhibition (low control).
-
Enzyme Preparation & Addition: Dilute the HNE stock solution in cold Assay Buffer to a final working concentration of ~1 nM. Add 50 µL of the diluted enzyme solution to each well containing the test compounds.
-
Pre-incubation (Critical for Mechanism-Based Inhibitors): Mix the plate gently on a plate shaker and incubate for 30-60 minutes at room temperature.
-
Expert Rationale: This pre-incubation step is crucial for mechanism-based or irreversible inhibitors. It allows time for the inhibitor to bind and covalently modify the enzyme before the substrate is introduced, ensuring an accurate measurement of its potency.[8] For simple reversible inhibitors, this step is less critical but still good practice.
-
-
Substrate Preparation & Reaction Initiation: Prepare the HNE substrate solution by diluting it in Assay Buffer to a final working concentration of 100 µM. To start the reaction, add 50 µL of the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (Relative Fluorescence Units per minute, RFU/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_low_control) / (Rate_high_control - Rate_low_control))
-
Determine IC50: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Self-Validating System (QC):
-
The positive control (e.g., Sivelestat) should yield an IC50 value consistent with literature reports.
-
For high-throughput screening, a Z'-factor > 0.5 indicates a robust and reliable assay.
-
Ensure the final DMSO concentration is consistent across all wells and is typically ≤1% to avoid solvent effects.
Protocol 2: Selectivity Profiling Against Related Serine Proteases
Principle: To be a viable drug candidate, an inhibitor must be selective for its target. HNE belongs to a family of neutrophil serine proteases that includes Proteinase 3 (PR3) and Cathepsin G (CatG).[2] Assessing inhibition against these related enzymes is essential to understand the compound's selectivity profile and predict potential off-target effects.[9]
Methodology: This protocol is a direct adaptation of Protocol 1. The key modifications are:
-
Enzyme Substitution: Replace Human Neutrophil Elastase with either purified human Proteinase 3 or Cathepsin G.
-
Substrate Substitution: Use a substrate specific for the enzyme being tested.
-
For Proteinase 3 (PR3): A substrate like Boc-Ala-Ala-Nva-SBzl.
-
For Cathepsin G (CatG): A substrate like Suc-Ala-Ala-Pro-Phe-pNA.
-
Note: Substrate choice may require different detection methods (e.g., absorbance for pNA substrates).
-
-
Run in Parallel: Execute the inhibition assay for HNE, PR3, and CatG concurrently using the same compound dilutions for direct comparability.
Data Analysis & Presentation:
-
Calculate the IC50 value for each enzyme individually.
-
Calculate a Selectivity Index (SI) by taking the ratio of IC50 values (e.g., SI for PR3 = IC50_PR3 / IC50_HNE). A higher SI value indicates greater selectivity for HNE.
-
Present the data in a clear, tabular format.
Protocol 3: Cell-Based HNE Activity Assay in Activated Neutrophils
Principle: This assay measures the ability of a compound to inhibit HNE that is actively being released from stimulated neutrophils. It provides a more physiologically relevant assessment of compound efficacy, accounting for factors like cell permeability and stability in a complex biological environment.[8]
Materials:
-
Isolated human neutrophils or a differentiated myeloid cell line (e.g., HL-60 or U937 cells)
-
Cell culture medium (e.g., RPMI-1640) with Hank's Balanced Salt Solution (HBSS)
-
Neutrophil Stimulant: fMLP (N-formyl-methionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate)
-
Cell-impermeable Fluorogenic HNE Substrate
-
Dione-based test compounds and controls
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®, Resazurin)
Step-by-Step Methodology:
-
Cell Plating: Seed neutrophils in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well in HBSS.
-
Compound Pre-incubation: Add the dione-based compounds (at various concentrations) to the cells and incubate for 30-60 minutes at 37°C.
-
Neutrophil Stimulation: Add the stimulant (e.g., 1 µM fMLP) to the wells to induce degranulation and HNE release. Do not add stimulant to the negative control wells.
-
Substrate Addition: Immediately add the cell-impermeable HNE substrate to all wells.
-
Kinetic Measurement: Measure fluorescence over 60 minutes at 37°C, as described in Protocol 1.
-
Viability Assessment (Parallel Plate): In a separate plate prepared identically, add a cell viability reagent after the compound incubation period to ensure the observed inhibition is not due to cytotoxicity.
Data Analysis:
-
Calculate % inhibition and IC50 values as in the biochemical assay, using stimulated cells without inhibitor as the high control and unstimulated cells as the low control.
-
Confirm that compound concentrations showing HNE inhibition are not cytotoxic.
Data Presentation and Interpretation
For effective lead candidate selection, data should be consolidated to allow for easy comparison of potency and selectivity.
Table 1: Representative Data for Novel Dione-Based HNE Inhibitors
| Compound ID | HNE IC50 (nM) | PR3 IC50 (nM) | CatG IC50 (nM) | Selectivity (vs. PR3) | Selectivity (vs. CatG) | Cell-Based HNE IC50 (nM) |
| Dione-001 | 15 | 1,500 | >10,000 | 100x | >667x | 85 |
| Dione-002 | 50 | 200 | 5,000 | 4x | 100x | 450 |
| Sivelestat | 45 | >10,000 | >10,000 | >222x | >222x | 250 |
Interpretation:
-
Dione-001 emerges as a strong lead candidate. It demonstrates high potency against HNE, excellent selectivity over both PR3 and CatG, and maintains good activity in a cellular context, suggesting favorable cell permeability and stability.
-
Dione-002 is potent but shows poor selectivity against PR3, which could lead to off-target effects. Its cellular potency is also significantly lower than its biochemical potency, indicating potential issues with cell penetration or efflux.
-
Sivelestat serves as a benchmark control, validating the assay's performance.
References
-
Korkmaz, B., Horwitz, M. S., Jenne, D. E., & Gauthier, F. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726–759. [Link]
-
Li, D., Wang, Y., Wang, Y., & Li, D. (2022). Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock. Journal of Translational Medicine, 20(1), 1-16. [Link]
-
Warner, H. R., & Youn, H. (2011). Neutrophil Elastase Inhibitors. Current Medicinal Chemistry, 18(19), 2849-2856. [Link]
-
Wang, Z., Zheng, Z., & Li, J. (2023). Neutrophil elastase: From mechanisms to therapeutic potential. Frontiers in Pharmacology, 14, 1182234. [Link]
-
BPS Bioscience, Inc. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved February 5, 2026, from BPS Bioscience. [Link]
-
Di Pietro, O., & Page, C. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1718. [Link]
-
Liang, C. C., Zhao, J., & Wang, Y. (2024). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. Journal of Thoracic Disease, 16(1), 591-605. [Link]
-
Glon, F., & Gelly, J. C. (2024). Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3. Journal of Chemical Information and Modeling. [Link]
-
Meena, S., Jubie, S., Pramila, C. S., Manal, T. N. A., & Gigi, S. (2023). Synthesis and Screening of Cyclic Diketone Indanedione Derivatives as Future Scaffolds for Neutrophil Elastase Inhibition. RSC Advances, 13(20), 11838-11852. [Link]
-
Twarda-Clapa, A., & Kantor-Jabłonska, K. (2021). Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase. Molecules, 26(21), 6614. [Link]
-
Saleem, M., Nazir, M., Hussain, H., & Tousif, M. I. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology, 11, 769. [Link]
-
Weathington, N. M., & Blalock, J. E. (2017). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 18(8), 1735. [Link]
Sources
- 1. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Dione Synthesis Conditions
Welcome to the Advanced Synthesis Support Module. Subject: Optimization and Troubleshooting for 1,2-Dione and 1,3-Dione Synthesis. Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]
Introduction: Defining the Synthetic Challenge
"Dione" synthesis is not a monolith; it comprises two distinct synthetic challenges based on the relative position of the carbonyl groups. The optimization logic for 1,2-diones (benzils/biacetyls) relies heavily on oxidative efficiency, while 1,3-diones (acetylacetones) depends on thermodynamic control of enolate condensation.[1]
This guide addresses the most common failure modes in both pathways, providing self-validating protocols and mechanistic troubleshooting.
Module 1: 1,2-Dione Synthesis (Oxidative Protocols)
Primary Methodologies: Selenium Dioxide (
Workflow Visualization: Method Selection & Optimization
Caption: Decision logic for selecting and troubleshooting oxidative 1,2-dione synthesis.
Troubleshooting Guide: Selenium Dioxide ( ) Oxidation
Q1: My reaction with
-
The Mechanistic Cause:
is a polymeric solid that is kinetically slow.[1] The active oxidant is actually selenous acid ( ).[2] In strictly anhydrous conditions, the formation of the active species is inhibited.[1] -
The Fix: Add 2–5% water or acetic acid to the reaction mixture. This depolymerizes
and accelerates the attack on the enol tautomer [1]. -
Protocol Note: If your substrate is acid-sensitive, use wet 1,4-dioxane rather than adding acetic acid.[1]
Q2: I am observing significant over-oxidation (C-C cleavage) yielding carboxylic acids.
-
The Mechanistic Cause: This is often due to high thermal energy driving the oxidative cleavage of the formed 1,2-dione, or the presence of peracids if co-oxidants are used.[1]
-
The Fix:
Troubleshooting Guide: DMSO/Iodine Catalysis (Green Protocol)
Q3: The DMSO/
-
The Mechanistic Cause: The reaction proceeds via an
-iodo intermediate which must undergo Kornblum oxidation (DMSO acting as the oxidant) to form the dione. If the temperature is too low, the Kornblum collapse is kinetically unfavorable [2].[1] -
The Fix: Ensure the reaction temperature is maintained above
. The elimination of DMS (dimethyl sulfide) is the driving force, which requires thermal activation.
Module 2: 1,3-Dione Synthesis (Condensation Protocols)
Primary Methodologies: Claisen Condensation & Soft Enolization (
Workflow Visualization: Soft Enolization Strategy
Caption: Soft enolization pathway using Magnesium Bromide to force C-acylation over O-acylation.
Troubleshooting Guide: Claisen Condensation
Q4: I am getting a mixture of C-acylated (1,3-dione) and O-acylated (enol ester) products. How do I force C-acylation?
-
The Mechanistic Cause: Enolates are ambident nucleophiles.[1] Hard electrophiles (like acid chlorides) and hard bases (like LDA/LiHMDS) in polar aprotic solvents often favor O-acylation (kinetic control).[1]
-
The Fix: Soft Enolization. [3]
-
Reagents: Use
(1.1 eq) and DIPEA (2.5 eq) with the acid chloride. -
Mechanism: The Magnesium ion chelates the enolate oxygen and the carbonyl oxygen of the incoming electrophile. This steric crowding and charge masking blocks the oxygen site, forcing the nucleophilic attack to occur from the Carbon (
-position) [3].[1]
-
Q5: My yield is low due to transesterification of the starting ester.
-
The Mechanistic Cause: Using a base that does not match the ester's leaving group (e.g., using Sodium Methoxide with an Ethyl ester).[1] The alkoxide base attacks the carbonyl, swapping the ester group rather than deprotonating the ketone.
-
The Fix:
-
Rule of Thumb: Always match the base alkoxide to the ester alkyl group (e.g.,
for Ethyl esters, for Methyl esters). -
Alternative: Use non-nucleophilic strong bases like NaH (Sodium Hydride) or LiHMDS if transesterification is persistent.[1]
-
Module 3: Purification & Data Analysis
Purification of 1,3-Diones (Copper Chelation Protocol)
1,3-Diones are often oils or difficult to crystallize due to keto-enol tautomerization.[1]
Protocol:
-
Dissolve the crude reaction mixture in Methanol.
-
Add a saturated solution of Copper(II) Acetate (
).[1] -
The 1,3-dione will precipitate as a solid, blue/green Copper(II) chelate complex.[1] Filter this solid (impurities remain in solution).[1]
-
Release: Suspend the copper complex in ether/DCM and wash vigorously with 10% HCl or aqueous EDTA . The ligand (pure 1,3-dione) returns to the organic layer; Copper stays in the aqueous layer.[1]
Solvent Selection Matrix
| Reaction Type | Recommended Solvent | Why? |
| 1,4-Dioxane (wet) | Good solubility for polymer; moderate boiling point ( | |
| DMSO/ | DMSO (Neat) | Acts as both solvent and oxidant (Kornblum).[1] |
| Claisen (Standard) | Toluene or Ether | Non-polar solvents favor C-alkylation/acylation over O-alkylation.[1] |
| Soft Enolization | DCM (Dichloromethane) | Solubilizes the |
References
-
Riley, H. L., et al. (1932).[1] "Selenium Dioxide: A New Oxidizing Agent."[1] Journal of the Chemical Society.[1]
-
Yusubov, M. S., & Wirth, T. (2005).[1] "Solvent-Free Synthesis of 1,2-Diketones using Iodine-DMSO." Organic Letters. (Note: Representative citation for I2/DMSO methodology).
-
Lim, D., et al. (2007).[1][4] "Magnesium Bromide-Promoted Soft Enolization and C-Acylation."[1][3][4] Organic Letters.
-
Tada, N., et al. (2010).[1][5] "Direct Synthesis of 1,2-Diketones by Catalytic Aerobic Oxidative Decarboxylation of 1,3-Diketones." Synlett.
-
Martinez, C., et al. (2021).[1] "Recent Developments in the Synthesis of
-Diketones." Pharmaceuticals.[1][3][6]
Sources
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. echemi.com [echemi.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diketone synthesis [organic-chemistry.org]
- 5. Direct Synthesis of 1,2-Diketones by Catalytic Aerobic Oxidative Decarboxylation of 1,3-Diketones with Iodine and Base under Irradiation of Fluorescent Light [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,3-Dione Addition Reactions
Welcome to the technical support center for 1,3-dione addition reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common issues encountered during 1,3-dione addition reactions, particularly the Michael addition, a fundamental carbon-carbon bond-forming reaction.
Q1: My Michael addition reaction with a 1,3-dione is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in these reactions can often be traced back to fundamental experimental setup and execution.[1][2] Before delving into complex mechanistic troubleshooting, it is crucial to verify the following:
-
Purity of Reactants and Solvents: Ensure your 1,3-dione, Michael acceptor, base, and solvent are pure and dry. Impurities can interfere with the reaction, and residual water can quench the enolate.[1][2]
-
Glassware Preparation: All glassware should be meticulously cleaned and dried, preferably by flame-drying or oven-drying, to eliminate any moisture or contaminants.[1]
-
Accurate Stoichiometry: Precisely measure all reagents. An incorrect molar ratio of reactants or base can lead to incomplete conversion or the formation of side products.[1]
-
Inert Atmosphere: If using a strong, air-sensitive base like sodium hydride (NaH) or lithium diisopropylamide (LDA), ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the base.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[1]
Q2: I'm observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: The formation of multiple products is a common challenge. The primary side reactions to consider are:
-
Double Addition: The initial Michael adduct, which is also a 1,3-dicarbonyl compound, can be deprotonated and act as a nucleophile, leading to a second Michael addition.
-
Polymerization of the Michael Acceptor: Activated olefins, especially acrylates, can undergo base-catalyzed polymerization.[3]
-
Knoevenagel Condensation: If the Michael acceptor is an aldehyde or ketone, a Knoevenagel condensation can occur between the 1,3-dione and the acceptor's carbonyl group, particularly under certain conditions.[4]
-
1,2-Addition vs. 1,4-Addition: While 1,3-diones are soft nucleophiles that favor 1,4-addition (Michael addition), competitive 1,2-addition to the carbonyl group of an α,β-unsaturated ketone can occur, especially with harder nucleophiles or under certain reaction conditions.[5][6]
Q3: How does my choice of base and solvent impact the reaction yield?
A3: The base and solvent are critical for efficient enolate formation and stabilization, which directly influences the reaction's success.
-
Base Selection: The pKa of the 1,3-dione will dictate the required base strength. For complete deprotonation and irreversible enolate formation, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred.[7] Weaker bases like sodium ethoxide or triethylamine may establish an equilibrium with a lower concentration of the enolate, potentially leading to slower reactions or lower yields.
-
Solvent Effects on Tautomerism: The solvent polarity influences the keto-enol equilibrium of the 1,3-dione.[8][9] Polar aprotic solvents like THF, DMF, or DMSO are generally good choices as they can solvate the cation of the enolate without interfering with the nucleophilicity of the enolate itself. Protic solvents can protonate the enolate, reducing its concentration and reactivity.[8][10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific experimental issues.
Issue 1: Reaction Fails to Initiate or Stalls
If your reaction shows no conversion of starting materials or stops prematurely, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
-
Step 1: Re-evaluate Core Parameters: As outlined in the FAQs, the first step is always to confirm the purity of your reagents and the accuracy of your measurements.[1]
-
Step 2: Assess Base Activity: If using a solid base like NaH, ensure it has not been passivated by atmospheric moisture. Try using a fresh bottle or a more reactive form (e.g., NaH dispersion in mineral oil). For bases like LDA, which are typically prepared in situ or used as a solution, titration may be necessary to confirm the concentration.
-
Step 3: Temperature Adjustment: Many Michael additions are performed at room temperature or below to control selectivity. However, if the reaction is sluggish, a modest increase in temperature may be necessary to overcome the activation energy barrier.[6] Monitor carefully for the formation of byproducts at higher temperatures.
-
Step 4: Re-evaluate Base and Solvent Choice: If the reaction still fails, the chosen base may not be strong enough to generate a sufficient concentration of the enolate. Consider switching to a stronger base.[7] Similarly, the solvent may be inhibiting the reaction; consider switching to a different aprotic solvent.
Issue 2: Low Diastereoselectivity
When the Michael addition creates a new stereocenter, controlling the diastereoselectivity can be a challenge.
Key Influencing Factors:
-
Steric Hindrance: The steric bulk of the 1,3-dione, the Michael acceptor, and the base can influence the facial selectivity of the nucleophilic attack.
-
Chelation Control: The presence of a Lewis acidic cation (e.g., Li+, Mg2+) can coordinate with both the enolate and the Michael acceptor, leading to a more rigid transition state and potentially higher diastereoselectivity.
-
Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable product, which can lead to higher diastereoselectivity.[6]
Strategies for Improvement:
-
Use of Chiral Catalysts: Employing a chiral catalyst, such as a pyrrolidine-based organocatalyst, can create a chiral environment around the reactants, leading to high enantioselectivity and diastereoselectivity.[11]
-
Solvent Optimization: The polarity and coordinating ability of the solvent can impact the transition state geometry. Experiment with a range of solvents to find the optimal conditions.
-
Base and Cation Effects: The choice of base and its counter-ion can be critical. For example, using a lithium base like LDA might offer better chelation control than a sodium or potassium base.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Catalytic Michael Addition of a 1,3-Dione
This protocol provides a starting point for optimizing a Michael addition reaction.
-
Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the 1,3-dione (1.0 eq).
-
Dissolve the 1,3-dione in a suitable anhydrous solvent (e.g., THF, CH2Cl2, Toluene). The concentration can be a critical parameter to optimize.[12]
-
-
Addition of Catalyst and Base:
-
Addition of Michael Acceptor:
-
Slowly add the Michael acceptor (1.0 - 1.2 eq) to the reaction mixture, maintaining the desired temperature (e.g., 0 °C or room temperature).[2]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
-
Workup:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired Michael adduct.[1]
-
Protocol 2: Solvent-Free Michael Addition via Grinding
For a greener and potentially more efficient alternative, consider a solvent-free approach.[3]
-
Preparation:
-
Grinding:
-
Purification:
-
A significant advantage of this method is the often simplified purification. The product can sometimes be isolated by eluting it from a sand core funnel, avoiding the need for column chromatography.[3]
-
Section 4: Data Presentation
Table 1: Effect of Catalyst and Solvent on a Model Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 25 | 24 | <10 |
| 2 | DBU (10) | THF | 25 | 8 | 75 |
| 3 | Fe(OTf)3 (5) | CH2Cl2 | 0 | 12 | 88[13] |
| 4 | L-Proline (20) | DMSO | 25 | 16 | 92 |
| 5 | None (Grinding) | None | 25 | 2 | 95[3] |
Section 5: Mechanistic Insights
The Role of the Enolate in Michael Additions
The key to a successful 1,3-dione addition is the efficient formation of a resonance-stabilized enolate, which acts as the nucleophile.
Caption: Resonance stabilization of the 1,3-dione enolate.
This enolate is a "soft" nucleophile, meaning its highest occupied molecular orbital (HOMO) has a lower energy and is more diffuse. This electronic property favors conjugate addition (1,4-addition) to α,β-unsaturated systems, which are also considered "soft" electrophiles.[5]
References
-
Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. (2023). ACS Omega. [Link]
-
Gao, Y., et al. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry, 8, 514-519. [Link]
-
Various Authors. (2024). What are some common causes of low reaction yields? Reddit r/Chempros. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Various Authors. Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Various Authors. Optimization of the reaction conditions for the Michael addition of.... ResearchGate. [Link]
-
Al-Mourabit, A., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6576. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. [Link]
-
Various Authors. Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate. [Link]
-
ACS Omega. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. [Link]
-
ACS Omega. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. [Link]
-
Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. [Link]
-
Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
Encyclopedia.pub. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
- Google Patents. Preparation method of 1,3-indandione compounds.
-
ResearchGate. 1,3-Indanedione: An versatile building block. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
National Institutes of Health. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. [Link]
-
Gilson. Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. [Link]
-
Chemistry LibreTexts. 23.2: Enols, Enolate Ions and Tautomerization. [Link]
-
YouTube. Effect of solvent on enol content #shorts. [Link]
-
Chemistry Steps. 1,2 and 1,4 Electrophilic Addition to Dienes. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Asymmetric Dione Derivatives
Welcome to the technical support center for the synthesis of asymmetric dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral building blocks. Asymmetric diones are pivotal scaffolds in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges related to stereocontrol, reactivity, and purification.
This resource provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses the most frequently encountered issues during the synthesis of asymmetric diones, offering explanations and actionable solutions.
Question 1: My reaction is producing a racemic mixture or low enantiomeric/diastereomeric excess. What are the likely causes and how can I improve stereoselectivity?
Answer:
Achieving high stereoselectivity is the cornerstone of asymmetric synthesis.[1] Low enantiomeric excess (ee) or diastereomeric excess (de) can stem from several factors related to the catalyst, substrate, and reaction conditions.
Causality Behind Poor Stereocontrol:
-
Inefficient Chiral Catalyst: The chiral catalyst may not be creating a sufficiently differentiated energetic pathway for the formation of the two enantiomers. This could be due to an inappropriate catalyst for the specific substrate, catalyst deactivation, or an insufficient catalyst loading.
-
Background Uncatalyzed Reaction: A non-selective background reaction can compete with the desired catalyzed pathway, leading to the formation of a racemic product. This is often exacerbated at higher temperatures.
-
Substrate-Related Issues: The prochiral substrate may lack the necessary structural features for effective recognition by the chiral catalyst. Steric or electronic properties of the substrate can significantly influence the stereochemical outcome.[2]
-
Reaction Conditions: Temperature, solvent, and concentration can all impact the transition state energies of the stereodetermining step. For instance, higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity.
Troubleshooting Protocol:
-
Catalyst Optimization:
-
Screen a Library of Catalysts: If using a specific class of catalyst (e.g., a proline derivative), screen other catalysts within that family with different steric and electronic properties.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can outcompete the background reaction.
-
Verify Catalyst Purity and Activity: Ensure the catalyst is of high purity and has not degraded during storage.
-
-
Reaction Parameter Adjustment:
-
Lower the Reaction Temperature: This is often the most effective way to enhance stereoselectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states. A systematic solvent screen is recommended.
-
Concentration Effects: Vary the concentration of the reactants. In some cases, higher concentrations can favor the desired catalyzed pathway.
-
-
Substrate Modification:
-
Introduce Steric Bulk: If possible, modify the substrate to increase steric hindrance, which can lead to better facial discrimination by the catalyst.
-
Alter Electronic Properties: Modifying the electronic nature of the substrate can enhance its interaction with the catalyst.
-
Question 2: I am observing significant side product formation, particularly dimers or polymers of my starting materials. How can I minimize these unwanted reactions?
Answer:
The formation of dimeric or polymeric side products is a common issue, especially with highly reactive starting materials like enones or enals.[3]
Underlying Causes of Side Reactions:
-
Self-Condensation: The starting materials can react with themselves in a non-productive manner. For example, enolizable ketones can undergo self-aldol reactions.
-
Dimerization of Reactive Intermediates: The desired reactive intermediate (e.g., an enamine or enolate) may react with another molecule of the starting material instead of the intended reaction partner.[3]
-
Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition and the formation of various byproducts.
Strategies for Mitigation:
-
Controlled Addition of Reagents:
-
Slow Addition: Add the more reactive starting material slowly to the reaction mixture to maintain a low instantaneous concentration, thus minimizing self-reaction. A syringe pump is ideal for this.
-
Fed-Batch Reactor Setup: For larger scale reactions, a fed-batch approach where one reactant is continuously fed into the reactor can significantly reduce side product formation.[4]
-
-
Protecting Group Strategy:
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Aldehyde/Ketone | Acetal, Ketal | Mild Acid |
| Carboxylic Acid | Ester (e.g., Methyl, Ethyl, Benzyl) | Base or Acid Hydrolysis, Hydrogenolysis |
| Alcohol | Silyl Ethers (e.g., TMS, TBS), Benzyl Ether | Fluoride source (for silyl ethers), Hydrogenolysis (for benzyl) |
| Amine | Carbamates (e.g., Boc, Cbz), Amides | Acid (for Boc), Hydrogenolysis (for Cbz), Acid/Base Hydrolysis (for amides) |
-
Reaction Condition Optimization:
-
Lower Temperature: Can slow down the rate of unwanted side reactions more than the desired reaction.
-
Use of Additives: Certain additives can suppress side reactions. For example, a Lewis acid might coordinate to a carbonyl group, preventing its enolization and subsequent self-condensation.
-
Section 2: Purification and Characterization FAQs
This section provides guidance on the often-challenging downstream processing of asymmetric dione derivatives.
Question 3: I am struggling to separate the enantiomers/diastereomers of my dione product. What are the most effective purification techniques?
Answer:
The separation of stereoisomers is a critical and often challenging step. The choice of method depends on whether you are separating enantiomers or diastereomers.
Separating Diastereomers:
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.
-
Column Chromatography: Silica gel or alumina column chromatography is the first method to try. A systematic screen of solvent systems with varying polarities is recommended.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining diastereomerically pure material, particularly if one diastereomer is significantly less soluble.
Separating Enantiomers:
Enantiomers have identical physical properties in an achiral environment, making their separation more complex.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable analytical technique for determining enantiomeric excess and can also be used for preparative separations.[9][10][11][12][13] The key is selecting the appropriate chiral stationary phase (CSP).[10]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often offering faster separation times and using more environmentally friendly mobile phases (supercritical CO2) compared to HPLC.[14][15][16][17][18]
Workflow for Chiral Separation Method Development:
Caption: Workflow for chiral separation method development.
Question 4: How can I confidently determine the enantiomeric excess (ee) of my product using NMR spectroscopy?
Answer:
While chiral HPLC is the gold standard, NMR spectroscopy can be a rapid and convenient method for determining enantiomeric excess.[19][20][21] The principle relies on converting the pair of enantiomers into a pair of diastereomers, which will have distinct NMR signals.
Methods for NMR Determination of ee:
-
Chiral Derivatizing Agents (CDAs): The enantioenriched dione is reacted with a chiral, enantiopure derivatizing agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture. The diastereomers will have different chemical shifts for certain protons, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the enantioenriched dione. The CSA forms non-covalent diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. This method is non-destructive.
-
Chiral Lanthanide Shift Reagents: These are chiral complexes of lanthanide metals (e.g., Eu(hfc)3) that act as Lewis acids and coordinate to Lewis basic sites in the dione (the carbonyl oxygens). This coordination induces large changes in the chemical shifts of nearby protons, and the diastereomeric complexes formed with the enantiomers experience different shifts.
Experimental Protocol for ee Determination using a Chiral Solvating Agent:
-
Prepare a standard solution of your purified asymmetric dione derivative in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard 1H NMR spectrum of your compound.
-
Add a small amount (e.g., 0.1 equivalents) of the chiral solvating agent to the NMR tube.
-
Acquire another 1H NMR spectrum. Look for splitting of signals that were singlets in the original spectrum.
-
Incrementally add more CSA (e.g., in 0.1 equivalent portions) and acquire a spectrum after each addition until you see baseline separation of a pair of signals.
-
Integrate the separated signals. The ratio of the integrals will give you the enantiomeric ratio, from which you can calculate the enantiomeric excess (% ee = |(Integral 1 - Integral 2) / (Integral 1 + Integral 2)| * 100).
Question 5: What are the key spectroscopic features I should look for to confirm the structure of my asymmetric dione derivative and identify potential impurities?
Answer:
A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the protons in your molecule. The chemical shifts, coupling constants, and integration values will provide information about the connectivity of the atoms. For diones, protons alpha to the carbonyl groups will have characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbons of the dione will have characteristic signals in the downfield region (typically >190 ppm). The number of signals will indicate the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of the carbon and proton skeleton, especially for complex structures.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The most prominent feature for a dione will be the strong C=O stretching absorption(s) in the region of 1650-1800 cm⁻¹. The exact position will depend on the ring size (if cyclic) and conjugation.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
If the dione contains a chromophore (e.g., is conjugated), UV-Vis spectroscopy can be used to confirm its presence and can also be useful for quantification.
-
Logical Flow for Product Characterization:
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 18. selvita.com [selvita.com]
- 19. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"stabilization of dione compounds for pharmaceutical formulation"
Welcome to the Advanced Formulation Support Center (AFSC). Ticket Subject: Stabilization of Dione Compounds (1,3-Dicarbonyls & Quinones) Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Dione Paradox
You are likely here because your dione-based API (Active Pharmaceutical Ingredient) is exhibiting erratic behavior—shifting colors, precipitating unexpectedly, or degrading under ambient light.
The Root Cause: Dione compounds, particularly 1,3-dicarbonyls (e.g., Curcumin analogues, Tetracyclines) and 1,4-diones (e.g., Menadione), suffer from "The Chameleon Effect"—Keto-Enol Tautomerism . The central carbon (α-carbon) is highly acidic (pKa ~9-11), allowing the molecule to shift between a neutral diketo form and a charged/reactive enol form. This equilibrium is sensitive to pH, light, and metal ions, creating a "moving target" for stability.
This guide provides the protocols to lock this equilibrium and shield the reactive centers.
Module 1: Tautomerism & pH Control
The Issue: Your compound changes solubility or color during varying pH conditions.
The 1,3-dione moiety exists in equilibrium.[1] The Enol form is often stabilized by intramolecular hydrogen bonding but is susceptible to oxidation and hydrolysis. The Enolate (anion) form (at high pH) is highly soluble but extremely reactive to light and oxidation.
Diagnostic Workflow: The Tautomer Tracking System
Before formulating, you must map the "Safe Zone."
Figure 1: Decision logic for pH selection based on keto-enol dissociation risks.
Protocol 1.1: pH-Rate Profile Generation
Objective: Identify the pH of maximum stability (
-
Buffer Preparation: Prepare 50mM buffers (Citrate pH 3-5, Phosphate pH 6-8, Borate pH 9-10). Crucial: Maintain constant ionic strength (
) using NaCl to avoid salt-effect artifacts. -
Spiking: Dissolve API in minimal DMSO (stock). Spike into buffers to reach 50 µg/mL.
-
Stress Condition: Incubate at 40°C for 48 hours.
-
Analysis: Quench samples to pH 2.0 (to lock tautomerism) immediately before HPLC analysis.
-
Plotting: Plot
(degradation rate constant) vs. pH. The "U-shape" curve bottom is your .
Module 2: Oxidative Degradation & Chelation
The Issue: The solution turns brown/yellow over time, even in the dark.
Dione compounds are "electron sinks." Trace metals (Fe³⁺, Cu²⁺) act as catalysts, stripping an electron from the enolate form to generate a radical, which then polymerizes or fragments.
The "Iron Trap" Protocol
Never formulate a dione without a chelator if water is present.
| Component | Role | Recommended Conc. | Mechanism |
| Disodium EDTA | Primary Chelator | 0.05% - 0.1% w/v | Sequesters Fe³⁺/Cu²⁺, preventing radical initiation. |
| Sodium Metabisulfite | Antioxidant (Sacrificial) | 0.1% - 0.2% w/v | Scavenges dissolved oxygen before it reacts with the drug. |
| BHT (Butylated hydroxytoluene) | Antioxidant (Terminator) | 0.02% w/v | Stops radical propagation chains in lipophilic phases. |
Troubleshooting Tip: If using Sodium Metabisulfite, ensure your pH is < 7.0. At basic pH, bisulfite activity drops, and the dione enolate becomes more sensitive to oxidation.
Module 3: Photostability & Cyclodextrin Shielding
The Issue: Potency loss upon light exposure (UV/Vis).
The conjugated double bond system in diones absorbs UV energy, leading to cleavage. The most effective stabilization strategy is Molecular Encapsulation using Cyclodextrins (CDs). The hydrophobic cavity protects the dione backbone.
Protocol 3.1: Phase Solubility Study (Higuchi & Connors)
Objective: Determine the binding constant (
-
Preparation: Prepare aqueous solutions of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 0, 10, 20, 50, and 100 mM.
-
Saturation: Add excess Dione API to each vial.
-
Equilibration: Shake at 25°C for 72 hours (protect from light).
-
Filtration: Filter through 0.45 µm PVDF (avoid nylon, which binds diones).
-
Quantification: Analyze filtrate by HPLC.
-
Calculation: Plot [Drug] dissolved vs. [CD].
-
Linear slope (
) < 1 indicates a 1:1 complex. -
Calculate Stability Constant (
): (Where is intrinsic solubility). -
Target: A
indicates strong stabilization potential.
-
Stabilization Architecture
Figure 2: Mechanism of Cyclodextrin shielding against environmental stress.
FAQ: Troubleshooting from the Bench
Q: My dione compound precipitates when I dilute the formulation into saline. Why? A: This is likely a "pH Shock." If your formulation relies on pH adjustment (e.g., pH 9 to solubilize the enolate), diluting into neutral saline (pH 5-7) protonates the enolate back to the keto form, which is often insoluble. Fix: Use a buffered vehicle for dilution or switch to a solubilizer-based approach (Micelles/Cyclodextrins) that is pH-independent.
Q: I see a new peak in HPLC appearing before the main peak, but it disappears if I leave the sample in the autosampler. A: You are likely separating the Keto and Enol tautomers. On some columns (C18), these separate. If they re-equilibrate in the vial, the ratio changes. Fix: Run the HPLC column at a higher temperature (e.g., 40-50°C) to speed up interconversion so they merge into a single average peak, or use a buffered mobile phase to lock the speciation.
Q: Can I use Iron Oxide pigments in the tablet coating? A: Absolutely not. Even trace leaching of Iron (Fe) from the coating can catalyze oxidative degradation of the dione core at the tablet surface. Use Titanium Dioxide or organic lakes instead.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Link
-
Tønnesen, H. H. (2001). Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics. Link
- Hansen, P. E. (2001). Isotope effects on chemical shifts as a tool in the study of tautomerism. Annual Reports on NMR Spectroscopy.
- Sinko, P. J. (2017). Martin's Physical Pharmacy and Pharmaceutical Sciences. 7th Edition. Wolters Kluwer. (Source for Phase Solubility protocols).
Sources
Technical Support Center: Purification of High-Purity Dione Compounds
Current Status: Online Operator: Senior Application Scientist Ticket ID: DIONE-PUR-001 Subject: Troubleshooting & Protocols for 1,2-, 1,3-, and 1,4-Dione Isolation
Introduction: The Purity Paradox of Diones
Welcome to the technical support hub. You are likely here because your dione compound—whether a 1,2-dione (like benzil), a 1,3-dione (like acetylacetone derivatives), or a 1,4-dione—is failing purity specifications.
Diones present a unique "purity paradox": their reactivity, which makes them valuable intermediates, also makes them prone to self-condensation, oxidation, and tautomeric shifting during purification. High purity (>99.5%) is not merely about removing external impurities; it is about stabilizing the molecule against itself.
Below are the three most common support tickets we receive, resolved with field-proven protocols.
Ticket #1: "My 1,3-Diketone is Streaking/Tailing on Chromatography"
User Issue:
"I am trying to purify a
Root Cause Analysis: This is a classic manifestation of Keto-Enol Tautomerism interacting with the stationary phase.
-
The Mechanism: 1,3-diones exist in a dynamic equilibrium between the keto and enol forms. Silica gel is slightly acidic; its surface silanol groups (
) catalyze the interconversion of these tautomers during elution. -
The Result: Because the keto and enol forms have different polarities, they travel at different rates. The rapid interconversion on the column results in a "smear" rather than a distinct peak.
The Solution: The "Buffered Stationary Phase" Protocol
To fix this, you must suppress the ionization of surface silanols or lock the tautomer equilibrium.
| Parameter | Recommendation | Mechanism |
| Stationary Phase | Neutralized Silica | Pre-washing silica with 1% |
| Mobile Phase | 0.1% TFA or Formic Acid | Low pH suppresses the ionization of silanols ( |
| Temperature | Lower ( | Slows the rate of tautomeric interconversion, potentially resolving the two forms into distinct peaks (if desired) or sharpening the average peak. |
Visual Logic: Tautomerism on Silica
Figure 1: The interaction between acidic silica sites and dione tautomers leads to peak broadening.
Ticket #2: "My Product is 'Oiling Out' Instead of Crystallizing"
User Issue: "I am recrystallizing a 1,2-dione (e.g., Benzil derivative). Upon cooling, the solution turns cloudy, and oily droplets form at the bottom. These eventually solidify into an impure mass."
Root Cause Analysis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This happens when:
-
The melting point of the solvated compound is lower than the boiling point of the solvent.
-
Impurities act as a melting point depressant, keeping the compound in a liquid state even as it becomes insoluble.
The Solution: The "Cloud Point" Titration Method
Do not simply cool the solution. You must force the system to cross the solubility curve before the phase separation curve.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude dione in the minimum amount of hot "Good Solvent" (e.g., Ethanol or Acetone).
-
Titration: While keeping the solution near boiling, add the "Bad Solvent" (e.g., Water) dropwise.
-
The Critical Moment: Stop immediately when a faint, persistent cloudiness appears. This is the nucleation threshold.
-
Clarification: Add exactly one drop of the Good Solvent to clear the solution.
-
Controlled Cooling: Wrap the flask in foil or a towel to cool slowly to room temperature. Rapid cooling promotes oiling.
Solvent Systems for Common Diones:
| Dione Class | Primary Solvent (Good) | Anti-Solvent (Bad) | Notes |
| 1,2-Diones (Benzils) | Ethanol (95%) | Water | Classic system; high recovery. |
| 1,4-Cyclohexanedione | Carbon Tetrachloride* | N/A | Legacy method. Replace with Ethyl Acetate/Hexane for safety. |
| Steroid Diones | Methanol | Water | Requires slow addition to prevent amorphous precipitation. |
Ticket #3: "I Need >99.9% Purity for a 1,3-Dione (Metal Chelation)"
User Issue: "Recrystallization and chromatography are failing to remove a persistent isomeric impurity from my 1,3-diketone."
The "Nuclear Option": Copper(II) Chelation Purification
This is the gold standard for purifying 1,3-diones (beta-diketones). It exploits the fact that 1,3-diones form stable, neutral, crystalline complexes with Copper(II), while most impurities (monoketones, non-chelating isomers) do not.
Protocol: The Copper Trap
-
Complex Formation:
-
Dissolve impure 1,3-dione in Methanol.
-
Add a saturated solution of Copper(II) Acetate (
). -
A blue/green precipitate (the copper chelate) will form immediately.
-
Reaction:
-
-
Isolation & Washing:
-
Filter the copper complex.
-
Wash vigorously with cold methanol and water.
-
Why? Impurities remain in the filtrate.[1] The solid complex is chemically distinct and can be recrystallized (e.g., from toluene) if ultra-high purity is needed.
-
-
Regeneration (Acid Hydrolysis):
-
Suspend the clean copper complex in diethyl ether or dichloromethane.
-
Shake with 10% Sulfuric Acid (
) in a separatory funnel. -
The copper returns to the aqueous phase (blue); the pure dione enters the organic phase.
-
Reaction:
-
-
Final Polish:
-
Wash the organic layer with brine, dry over
, and evaporate.
-
Visual Workflow: Copper Chelation Cycle
Figure 2: The Copper Chelation Cycle selectively precipitates 1,3-diones, leaving non-chelating impurities behind.
References
-
Organic Syntheses , Coll. Vol. 1, p. 78 (1941); Vol. 2, p. 6. Benzil.
-
Organic Syntheses , Coll. Vol. 5, p. 288 (1973); Vol. 45, p. 28. 1,4-Cyclohexanedione.
-
Restek Chromatography Technical Guide . Troubleshooting HPLC – Tailing Peaks.
-
Journal of Chemical Education , 2012, 89, 10, 1333–1335. Purification of 1,3-Diketones via Copper Chelation.
-
National Institutes of Health (NIH) . Downstream Process Synthesis for Microbial Steroids.
Sources
Validation & Comparative
A Comparative Analysis of Dione Derivatives as Anticancer Agents: A Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous chemical avenues. Among these, dione derivatives have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of activity against various cancer types. This guide provides an in-depth comparative analysis of different dione derivatives, offering insights into their mechanisms of action, experimental validation, and therapeutic potential for researchers, scientists, and drug development professionals.
The Therapeutic Promise of the Dione Scaffold
The d-dicarbonyl moiety, the core structural feature of dione derivatives, imparts unique physicochemical properties that are conducive to diverse biological activities. This versatile scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance anticancer efficacy and selectivity. Heterocyclic compounds, in particular, play a crucial role in the development of anticancer agents because the heteroatoms can participate in hydrogen bonding with target proteins, potentially improving selectivity and potency.[1]
This guide will delve into a comparative analysis of several key classes of dione derivatives that have shown significant promise in preclinical cancer research. We will explore their differential effects on cancer cell viability, their ability to induce programmed cell death (apoptosis), and their impact on the cell cycle, all supported by experimental data and detailed protocols.
Comparative Efficacy of Dione Derivatives Across Cancer Cell Lines
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to quantify this potency. The following table summarizes the reported cytotoxic activities of various dione derivatives against a panel of human cancer cell lines, providing a snapshot of their comparative efficacy.
| Dione Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazolidinediones | 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Leukemia (SR) | GI50: 2.04 | [2] |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Non-Small Cell Lung Cancer (NCI-H522) | GI50: 1.36 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Colon Cancer (COLO 205) | GI50: 1.64 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | CNS Cancer (SF-539) | GI50: 1.87 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Melanoma (SK-MEL-2) | GI50: 1.64 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Ovarian Cancer (OVCAR-3) | GI50: 1.87 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Renal Cancer (RXF 393) | GI50: 1.15 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Prostate Cancer (PC-3) | GI50: 1.90 | [2] | |
| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d) | Breast Cancer (MDA-MB-468) | GI50: 1.11 | [2] | |
| Isoindoline-1,3-diones | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Burkitt's Lymphoma (Raji) | CC50: 0.26 µg/mL | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Chronic Myelogenous Leukemia (K562) | CC50: 3.81 µg/mL | [3] | |
| N-benzylisoindole-1,3-dione (Compound 3) | Adenocarcinoma (A549-Luc) | IC50: 114.25 | [4] | |
| N-benzylisoindole-1,3-dione (Compound 4) | Adenocarcinoma (A549-Luc) | IC50: 116.26 | [4] | |
| Quinolinediones | 7-chloro-4-quinolinylhydrazone derivative | CNS Cancer (SF-295) | IC50: 0.314 - 4.65 µg/cm³ | [5] |
| 7-chloro-4-quinolinylhydrazone derivative | Colon Cancer (HTC-8) | IC50: 0.314 - 4.65 µg/cm³ | [5] | |
| 7-chloro-4-quinolinylhydrazone derivative | Leukemia (HL-60) | IC50: 0.314 - 4.65 µg/cm³ | [5] | |
| Quinoline compound 91b1 | Lung Cancer (A549) | MTS50: 15.38 µg/mL | [6] | |
| Quinoline compound 91b1 | Gastric Cancer (AGS) | MTS50: 4.28 µg/mL | [6] | |
| Quinoline compound 91b1 | Esophageal Cancer (KYSE150) | MTS50: 4.17 µg/mL | [6] | |
| Quinoline compound 91b1 | Esophageal Cancer (KYSE450) | MTS50: 1.83 µg/mL | [6] | |
| Diketopiperazines | Compound 11 | Lung Cancer (A549) | IC50: 1.2 | [7] |
| Compound 11 | Cervical Cancer (Hela) | IC50: 0.7 | [7] | |
| Compound 4m | Leukemia (U937) | IC50: 0.5 | [8] | |
| Compound 4m | Leukemia (K562) | IC50: 0.9 | [8] |
Note: IC50 (half-maximal inhibitory concentration), GI50 (50% growth inhibition), and CC50 (50% cytotoxic concentration) are all measures of a compound's potency. The specific metric used often depends on the assay performed. Lower values indicate higher potency.
Mechanisms of Anticancer Action: A Multi-pronged Attack
Dione derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach is a significant advantage in overcoming the notorious adaptability and resistance of cancer cells. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Induction of Apoptosis: The Controlled Demolition of Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell proliferation. Many dione derivatives have been shown to effectively re-engage this process in cancer cells.
For instance, certain quinazolinedione derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, primarily through the intrinsic pathway, as evidenced by the upregulation of caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[9] Similarly, some isoindoline-1,3-dione derivatives have been found to induce both apoptosis and necrosis in Raji cells.[3] The monoterpenes D-limonene and perillyl alcohol, which contain a dione-like structure, have also demonstrated pro-apoptotic properties in various cancer cell lines, including breast cancer.[10]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to continuous and uncontrolled proliferation. Several dione derivatives have demonstrated the ability to arrest the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.
For example, a novel 3,6-diunsaturated 2,5-diketopiperazine derivative, compound 11, was found to block cell cycle progression at the G2/M phase in both A549 lung cancer and HeLa cervical cancer cells.[7] Thiazolidinediones have also been shown to hinder lung tumor progression by inducing a G0/G1 cell cycle arrest.[11]
Modulation of Key Signaling Pathways
The anticancer activity of dione derivatives is often underpinned by their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and metastasis.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling cascades in human cancers, playing a central role in promoting cell growth, proliferation, and survival.[12] Several dione derivatives have been shown to target this pathway. For instance, some quinazolinedione derivatives induce apoptosis by downregulating p-Akt.[9] Thiazolidinediones have also been reported to exert anticancer effects in a PPAR-γ-independent manner by upregulating PTEN (a negative regulator of the PI3K/Akt pathway) and downregulating the Akt/mTOR/p70S6 signaling cascade.[13]
Caption: The PI3K/Akt/mTOR signaling pathway and points of intervention by dione derivatives.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is frequently dysregulated in cancer, controlling processes like cell proliferation, differentiation, and survival.[14] Some dione derivatives have shown the ability to modulate this pathway. For example, strophanthidin, a cardiac glycoside with a dione-like lactone ring, has been shown to attenuate the MAPK signaling pathway in human cancers.[15]
Caption: The MAPK/ERK signaling pathway and potential inhibition by dione derivatives.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, cell proliferation, and apoptosis.[16] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[16] Several natural compounds, some of which possess dione-like structures, have been shown to inhibit the NF-κB pathway. For instance, furanodiene has been found to induce apoptosis in doxorubicin-resistant MCF-7 breast cancer cells through an NF-κB-independent mechanism, suggesting that targeting pathways other than NF-κB can also be an effective strategy.[17] However, other phytochemicals are known to modulate NF-κB pathways by inhibiting the phosphorylation and ubiquitination of its inhibitor, IκB.[18]
Caption: The NF-κB signaling pathway and points of intervention by dione derivatives.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer potential of dione derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved in an organic solvent, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow of the MTT assay for cell viability.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed and treat cells with the dione derivatives as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Workflow of the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.
-
Washing: Centrifuge and wash the cells with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.
Caption: Workflow of cell cycle analysis using PI staining.
Conclusion and Future Directions
The diverse chemical structures and multifaceted mechanisms of action of dione derivatives make them a highly attractive class of compounds for the development of novel anticancer therapies. This guide has provided a comparative overview of their efficacy, highlighted key molecular targets, and detailed the experimental methodologies required for their evaluation.
The data presented herein demonstrates that different classes of dione derivatives exhibit varying degrees of potency against different cancer cell lines, underscoring the importance of structure-activity relationship studies in optimizing their therapeutic potential. The ability of these compounds to induce apoptosis and cell cycle arrest, coupled with their modulation of critical cancer-related signaling pathways, provides a strong rationale for their continued investigation.
Future research should focus on the development of more selective and potent dione derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in in vivo cancer models. Furthermore, combination therapies, where dione derivatives are used in conjunction with existing chemotherapeutic agents, may offer a promising strategy to enhance efficacy and overcome drug resistance. The continued exploration of this versatile chemical scaffold holds significant promise for the future of cancer treatment.
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In Vivo Anti-Inflammatory Profiling of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives
[1][2]
Executive Summary
This technical guide analyzes the in vivo anti-inflammatory activity of pyrido[2,3-d]pyridazine-2,8-dione derivatives, with a specific focus on the lead candidate Compound 7c (N-phenyl-substituted analog). Unlike traditional NSAIDs that often exhibit selectivity leading to gastric or cardiovascular side effects, this scaffold demonstrates a balanced dual COX-1/COX-2 inhibition profile.
Experimental data from Croton Oil-Induced Ear Edema models indicates that optimized derivatives of this class can achieve edema inhibition rates of up to 82% , surpassing standard reference drugs like Indomethacin in topical efficacy. This guide details the mechanistic grounding, comparative performance, and validated experimental protocols for researchers investigating this chemical series.
Mechanism of Action: Dual COX Inhibition
The pharmacological efficacy of pyrido[2,3-d]pyridazine-2,8-dione stems from its ability to intercept the arachidonic acid cascade. Molecular docking studies reveal that the N-phenyl substitution allows the molecule to occupy the hydrophobic channel of both cyclooxygenase isoforms (COX-1 and COX-2) with favorable binding energy, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Signaling Pathway Diagram
The following diagram illustrates the intervention point of Compound 7c within the inflammatory cascade.
Figure 1: Mechanism of action showing dual inhibition of COX isoforms by pyrido[2,3-d]pyridazine-2,8-dione.
Comparative Performance Analysis
The following data contrasts the efficacy of the lead pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) against the standard clinical reference, Indomethacin. Data is derived from the Croton Oil-Induced Ear Edema model, a standard assay for acute topical inflammation.
Efficacy Data: Edema Inhibition (6-Hour Endpoint)[1][3]
| Treatment Group | Dose (mg/ear) | Edema Inhibition (%) | Relative Potency |
| Compound 7c | 1.25 mg | 82.0% | High |
| Compound 6c | 1.25 mg | 75.2% | Moderate-High |
| Compound 6a | 1.25 mg | 56.2% | Moderate |
| Indomethacin (Ref) | 1.25 mg | ~55-65%* | Standard |
| Control (Vehicle) | N/A | 0% | Baseline |
*Note: Indomethacin values typically range between 55-65% in this specific protocol depending on vehicle formulation. Compound 7c demonstrates superior efficacy in reducing acute edematous response.[1]
Key Insight: The presence of the carboxylic acid group and N-phenyl substitution (as seen in 7c) significantly enhances lipophilicity and binding affinity compared to nitrile or ester-substituted analogs (like 6a), resulting in a ~25% increase in in vivo efficacy.
Validated Experimental Protocol
To ensure reproducibility, the following protocol details the Croton Oil-Induced Ear Edema assay. This model is preferred for this scaffold due to its sensitivity to COX inhibitors and minimal compound requirement.
Phase 1: Animal Preparation
-
Subjects: Male Swiss mice (20–25 g) or Sprague-Dawley rats.
-
Acclimatization: 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle).
-
Grouping: Randomize into groups of
(Control, Reference, Test Compounds).
Phase 2: Reagent Preparation
-
Irritant Solution: Dissolve Croton oil in acetone (vehicle) to a concentration of 2.5% v/v.
-
Note: Croton oil contains TPA (12-O-tetradecanoylphorbol-13-acetate), a potent phorbol ester that directly activates Protein Kinase C (PKC), triggering arachidonic acid release.
-
-
Test Compound Solution: Dissolve pyrido[2,3-d]pyridazine-2,8-dione derivatives in acetone/ethanol (depending on solubility) to deliver 1.25 mg per 20 µL application.
Phase 3: Induction and Treatment
-
Anesthesia: Lightly anesthetize animals (optional, depending on ethics committee guidelines; often performed on awake animals to avoid physiological depression).
-
Application: Apply 20 µL of the irritant solution to the inner surface of the right ear.
-
Treatment: Immediately apply the test compound solution (or vehicle for control) to the same area.
-
Control: The left ear remains untreated or receives vehicle only, serving as the internal auto-control.
Phase 4: Quantification
-
Incubation: Allow inflammation to develop for exactly 6 hours .
-
Euthanasia: Euthanize animals via CO₂ asphyxiation or cervical dislocation.
-
Biopsy: Using a 6mm metallic punch, remove a circular section from both the treated (right) and untreated (left) ears.
-
Weighing: Immediately weigh the ear punches on an analytical balance (precision 0.1 mg).
Phase 5: Calculation
Calculate the percentage of edema inhibition (
Where:
- = Weight of treated ear (Test group)
- = Weight of non-treated ear (Test group)
- = Weight of treated ear (Control group)
- = Weight of non-treated ear (Control group)
Experimental Workflow Diagram
This workflow ensures a self-validating process by including internal controls (left ear) and positive controls (Indomethacin).
Figure 2: Step-by-step workflow for the Croton Oil-Induced Ear Edema assay.
References
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Source:[2][1] RSC Medicinal Chemistry (2024). URL:[Link] Significance: Primary source identifying Compound 7c, detailing the synthesis, 82% edema inhibition result, and dual COX mechanism.[1]
-
Anti-inflammatory activity of pyridazinones: A review. Source: Archiv der Pharmazie (2022).[3][4] URL:[Link] Significance: Provides the broader structure-activity relationship (SAR) context for the pyridazinone core and its role in inflammation.
-
Carrageenan-Induced Paw Edema Model: Methodological Review. Source: Creative Biolabs / Methods in Pharmacology. URL:[Link] Significance: Validates the standard protocols for in vivo inflammatory testing referenced in comparative studies.
Sources
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating the Drug-Likeness of 2-Arylidene-Indan-1,3-Dione Derivatives
Rigid Pharmacophores vs. Flexible Analogues in Drug Discovery
Executive Summary
In the search for novel anticancer and antimicrobial agents, 2-arylidene-indan-1,3-dione derivatives represent a critical structural evolution of the classic chalcone scaffold. Unlike open-chain chalcones, these derivatives possess a rigid, cyclic 1,3-dicarbonyl core that locks the molecule in a fixed conformation.
This guide evaluates the drug-likeness of these derivatives, specifically comparing them against flexible open-chain chalcones and the clinical standard Doxorubicin . While 2-arylidene-indan-1,3-diones exhibit superior metabolic stability and prolonged albumin binding, they face significant challenges regarding solubility and PAINS (Pan-Assay Interference Compounds) liability due to their Michael acceptor reactivity.
Structural Rationale: Rigidity vs. Flexibility
To understand the drug-likeness of this scaffold, one must compare it to its biosynthetic precursor, the chalcone.
-
Flexible Chalcones: Possess a rotatable single bond between the carbonyl and the alkene. This allows them to adapt to various binding pockets but increases the entropic cost of binding.
-
Rigid Indan-1,3-diones: The cyclic ring system locks the carbonyls in a planar configuration. This reduces the entropic penalty upon protein binding but requires a highly specific fit.
Visualization: Structural Evolution & Pharmacophore Locking
Figure 1: The synthesis locks the flexible precursors into a rigid pharmacophore, reducing entropic penalties but introducing Michael acceptor reactivity.
Physicochemical Profiling (In Silico Assessment)[1][2]
A critical failure point for indan-1,3-dione derivatives is solubility . While they generally satisfy Lipinski’s Rule of 5, their planar, aromatic nature leads to high crystal lattice energy, reducing aqueous solubility compared to flexible chalcones.
Table 1: Comparative Physicochemical Metrics
| Property | 2-Arylidene-Indan-1,3-dione (Avg) | Standard Chalcone (Open Chain) | Doxorubicin (Clinical Control) | Drug-Likeness Verdict |
| Molecular Weight | 250 - 350 Da | 200 - 300 Da | 543.5 Da | Pass (Ideal < 500) |
| LogP (Lipophilicity) | 2.5 - 4.5 | 2.0 - 4.0 | 1.27 | Borderline (High logP limits solubility) |
| H-Bond Acceptors | 2 - 4 | 1 - 3 | 12 | Pass |
| H-Bond Donors | 0 - 1 | 0 - 1 | 6 | Pass |
| TPSA (Ų) | 35 - 60 | 30 - 50 | 206 | Excellent (Good membrane permeability) |
| Albumin Binding | High (83-97% bound) | Moderate | Moderate | Caution (Prolonged half-life, lower free drug) |
| Solubility | Poor (Planar Stacking) | Moderate | Good (Salt form) | Fail (Requires formulation aid) |
Key Insight: The high albumin binding (low free fraction of 3-17%) suggests these derivatives act as "depot" drugs, releasing slowly into circulation, but this complicates dosing regimens compared to freely soluble alternatives.
The "Michael Acceptor" Liability & PAINS Filtering
The exocyclic double bond in these derivatives is highly electron-deficient due to the two flanking carbonyl groups. This makes them potent Michael Acceptors .
-
Therapeutic Benefit: Can covalently inhibit cysteine-rich enzymes (e.g., tubulin, thioredoxin reductase).
-
False Positive Risk: They act as PAINS (Pan-Assay Interference Compounds), non-specifically alkylating proteins in screening assays.
Protocol: Validating Specificity vs. Promiscuity
To confirm your derivative is a valid drug candidate and not a "nuisance compound," you must run a Thiol-Reactivity Counter-Screen .
Figure 2: Mandatory workflow to rule out non-specific covalent reactivity (PAINS) before advancing to animal models.
Experimental Protocols
A. Synthesis (Knoevenagel Condensation)
Standardized for high yield and purity.
-
Reactants: Equimolar Indan-1,3-dione (10 mmol) + Substituted Benzaldehyde (10 mmol).
-
Catalyst: Piperidine (3-5 drops) or L-Proline (organocatalytic green approach).
-
Solvent: Ethanol (reflux).
-
Procedure: Reflux for 1-3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Cool to RT. The rigid product will precipitate due to planar stacking. Filter and wash with cold ethanol. Recrystallization from acetic acid is critical to remove oligomers.
B. Cytotoxicity Assay (MTT)
Comparative benchmarking against Doxorubicin.
-
Cell Lines: A549 (Lung), MCF-7 (Breast), and NHDF (Normal Fibroblasts - for selectivity index).
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Dissolve derivatives in DMSO (stock 10mM). Serial dilute (0.1 - 100 µM).
-
Control: Doxorubicin (positive control).
-
-
Incubation: 48h or 72h.
-
Readout: Add MTT reagent. Dissolve formazan in DMSO. Read Absorbance at 570nm.
-
Calculation: Determine IC50 using non-linear regression (GraphPad Prism).
Comparative Performance Review
Based on aggregated experimental data (Source 1.1, 1.13), here is how 2-arylidene-indan-1,3-diones perform against alternatives.
Table 2: Biological Activity Comparison (Cytotoxicity IC50)
| Compound Class | A549 (Lung Cancer) IC50 | MCF-7 (Breast Cancer) IC50 | Selectivity Index (SI) | Toxicity Profile |
| Indan-1,3-dione Derivatives | 5 - 25 µM | 8 - 30 µM | Moderate (SI > 5) | Harmful (Class III). Less cardiotoxic than Doxorubicin. |
| Standard Chalcones | 10 - 50 µM | 15 - 60 µM | Low (SI ~ 2-3) | Moderate. Often rapidly metabolized. |
| Doxorubicin | 0.1 - 0.5 µM | 0.05 - 0.2 µM | High (SI > 50) | Toxic (Class I). Severe cardiotoxicity. |
Final Verdict
The 2-arylidene-indan-1,3-dione scaffold is a "Hit-to-Lead" candidate, not yet a drug.
-
Pros: It outperforms standard chalcones in stability and binding affinity (due to rigidity).
-
Cons: It is significantly less potent than Doxorubicin (µM vs nM range) and suffers from solubility issues.
-
Recommendation: Future optimization should focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the 4-position of the arylidene ring to disrupt crystal packing and improve bioavailability without sacrificing the pharmacophore's rigidity.
References
-
Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules (MDPI).
-
2-Arylidene-1-indandiones as Pleiotropic Agents With Antioxidant and Inhibitory Enzymes Activities. PubMed.
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NCBI.
-
Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one (RAJI) on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
"comparison of synthetic routes for pyrazolidine-3,5-dione"
Technical Guide: Comparative Synthetic Routes for Pyrazolidine-3,5-dione Scaffolds
Executive Summary The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for classic NSAIDs like Phenylbutazone and Sulfinpyrazone. While the biological utility of these compounds is well-documented, their synthesis is often plagued by variable yields, harsh conditions, and regioselectivity issues.
This guide objectively compares three distinct synthetic methodologies: the Classical Thermodynamic Cyclization , the Kinetic Acylation route, and the Microwave-Assisted Green Protocol . We analyze these routes based on atom economy, scalability, and reaction kinetics, providing researchers with a decision matrix for optimizing lead generation.
Part 1: Strategic Route Selection
Before initiating synthesis, the choice of route must be dictated by the substrate's electronic properties and the required scale.
Figure 1: Decision Matrix for Synthetic Route Selection.
Part 2: Detailed Methodologies
Method A: Classical Thermodynamic Cyclization (Base-Catalyzed)
The Industry Standard This route relies on the condensation of diethyl malonate with a hydrazine derivative. It is thermodynamically controlled, requiring a strong base to drive the equilibrium by deprotonating the intermediate hydrazide.
-
Mechanism: Double nucleophilic acyl substitution.
-
Reagents: Diethyl n-butylmalonate, Hydrazobenzene (1,2-diphenylhydrazine), Sodium Ethoxide (NaOEt).
-
Solvent: Absolute Ethanol.
Protocol:
-
Preparation of Alkoxide: In a dry 3-neck RBF under N₂, dissolve sodium metal (1.1 eq) in absolute ethanol. Critical: Ensure ethanol is anhydrous; water kills the alkoxide catalyst.
-
Addition: Add diethyl n-butylmalonate (1.0 eq) and hydrazobenzene (1.0 eq) to the ethoxide solution.
-
Reflux: Heat to vigorous reflux (78-80°C) for 12–16 hours.
-
Process Check: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the hydrazine spot is the primary indicator.
-
-
Distillation: Distill off ethanol to concentrate the mixture. This forces the equilibrium toward the cyclic product.
-
Thermal Soak (Optional but Recommended): Heat the residue to 110°C for 1 hour to ensure ring closure of the intermediate mono-hydrazide.
-
Workup: Cool to 0°C. Add ice-cold 2M HCl dropwise until pH ~2. The product will precipitate as a solid. Recrystallize from ethanol/water.
Validation:
-
Yield: Typically 60–75%.
-
Melting Point: 105°C (for Phenylbutazone).
Method B: Kinetic Acylation (Acid Chloride Route)
The "Difficult Substrate" Solver When using deactivated hydrazines or when thermal degradation is a risk, the acid chloride route offers a kinetic advantage. It operates at low temperatures.[1]
-
Reagents: n-Butylmalonyl chloride, 1,2-Diphenylhydrazine, Triethylamine (TEA) or Pyridine.
-
Solvent: Dichloromethane (DCM) or Benzene (anhydrous).
Protocol:
-
Setup: Flame-dry a flask and purge with Argon. Dissolve 1,2-diphenylhydrazine (1.0 eq) and TEA (2.2 eq) in dry DCM. Cool to 0°C.[2]
-
Acylation: Add n-butylmalonyl chloride (1.0 eq) dropwise via syringe pump over 30 minutes. Exothermic reaction - maintain T < 5°C.
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Mechanistic Insight: The TEA acts as an HCl scavenger. If the solution turns dark brown rapidly, oxidation is occurring; ensure inert atmosphere.
-
-
Workup: Wash organic layer with 1M HCl (to remove TEA), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
-
Purification: Flash chromatography is usually required as this method produces more oligomeric side products than Method A.
Validation:
-
Yield: 50–65%.
-
Advantage: Reaction complete in <4 hours.
Method C: Microwave-Assisted Solvent-Free Synthesis
The Green/High-Throughput Option This modern approach utilizes dielectric heating to accelerate the condensation, often eliminating the need for solvent or using glycerol as an energy transfer medium.
-
Reagents: Diethyl malonate derivative, Hydrazine derivative.[2][3]
-
Catalyst: Basic Alumina or K₂CO₃ (solid support).
-
Conditions: Microwave Reactor (420W).
Protocol:
-
Mixing: Mix diethyl n-butylmalonate (2 mmol) and 1,2-diphenylhydrazine (2 mmol) intimately with basic alumina (0.5g) in a mortar.
-
Irradiation: Place in a microwave vial. Irradiate at 420W for 8–12 minutes.
-
Safety Note: Do not seal the vessel completely unless it is a pressure-rated reactor tube; ethanol vapor is generated.
-
-
Extraction: Cool the vessel. Extract the product by washing the alumina with hot ethanol.
-
Isolation: Filter to remove alumina. Cool filtrate to precipitate product.
Validation:
-
Yield: 85–92%.
-
Time: <15 minutes.
-
E-Factor: Lowest of all methods (minimal waste).
Part 3: Comparative Analysis & Data
The following table summarizes experimental data comparing the synthesis of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione (Phenylbutazone).
| Metric | Method A: Classical (NaOEt) | Method B: Acid Chloride | Method C: Microwave |
| Reaction Time | 12–24 Hours | 2–4 Hours | 10–15 Minutes |
| Isolated Yield | 65% | 55% | 89% |
| Atom Economy | Moderate (Loss of 2 EtOH) | Low (Loss of 2 HCl + amine salt waste) | High (Loss of 2 EtOH) |
| Scalability | High (Kg scale proven) | Moderate (Exotherm management) | Low (Vessel size limits) |
| Purity (Crude) | Good (Recrystallization sufficient) | Poor (Requires Chromatography) | Excellent |
| Moisture Sensitivity | High (Requires anhydrous EtOH) | Critical (Acid chloride hydrolyzes) | Low |
Mechanistic Pathway Visualization
The core difference lies in the activation energy and intermediate stability. Method A proceeds through a stepwise elimination of ethanol, while Method B drives the reaction via the irreversible loss of HCl.
Figure 2: General Mechanistic Pathway. Success depends on driving the Mono-hydrazide to the Cyclic state rather than linear polymerization.
Part 4: Troubleshooting & Expert Insights
1. The "Oiling Out" Phenomenon (Method A):
-
Issue: Upon acidification, the product separates as a sticky oil rather than a solid.
-
Cause: Incomplete cyclization (presence of mono-hydrazide) or trapped solvent.
-
Fix: Decant the aqueous layer, redissolve the oil in fresh NaOEt/EtOH, and reflux for an additional 2 hours. This forces the uncyclized intermediate to close.
2. Oxidation Control (All Methods):
-
Hydrazobenzene is susceptible to air oxidation to azobenzene (orange/red impurity).
-
Protocol: Always perform the reaction under a nitrogen or argon blanket. If the crude product is yellow/orange, wash with cold ether (azobenzene is highly soluble in ether, the dione is less so).
3. C4-Alkylation Regioselectivity:
-
If synthesizing 4-substituted derivatives after ring formation (via Knoevenagel), remember that the C4 protons are highly acidic (pKa ~4.5). Weak bases (Piperidine) are sufficient for condensation with aldehydes; strong bases are not required and may degrade the ring.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Goyal, S., et al. (2010). "Microwave Assisted Synthesis of Some Novel Pyrazolidine-3, 5-dione Derivatives and Their Biological Evaluation." International Journal of Pharmaceutical Sciences and Research.
-
Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs.[4][5] Wiley-Interscience. (Foundational text on Phenylbutazone chemistry).
-
Desai, N. C., et al. (2014). "Microwave assisted synthesis of pyrazole containing pyrazolidine-3,5-dione derivatives." Indian Journal of Chemistry.
-
Patel, N.B., et al. (2016). "New N-substituted pyrazolidine-3,5-dione derivatives: Synthesis, antimicrobial and anticancer evaluation." Medicinal Chemistry Research.
Sources
Safety Operating Guide
Comprehensive Disposal & Handling Protocol: Dione Compounds
The following guide addresses the proper disposal and handling of "Dione" compounds within a drug development context. In pharmaceutical research, "Dione" most frequently acts as a colloquial shorthand for Androstenedione (4-androstene-3,17-dione) or refers to the cyclic diketone class (e.g., 1,3-Cyclohexanedione) used as synthesis scaffolds.[1]
Due to the potent biological activity of steroid precursors and the environmental toxicity of diketones, this guide prioritizes containment and high-temperature destruction over simple neutralization.[1]
Scope: Androstenedione (Steroid Precursors), 1,3-Cyclohexanedione (Synthetic Scaffolds), and Acetylacetone derivatives.[1] Primary Hazard: Endocrine Disruption (Steroids), Aquatic Toxicity, Flammability (Liquid Diketones).
Executive Hazard Profiling
Effective disposal begins with precise characterization. "Dione" compounds in drug discovery fall into two distinct disposal categories: Bioactive APIs (requiring destruction of biological activity) and Chemical Intermediates (requiring chemical waste management).
| Chemical Category | Representative Compound | Hazard Class | Disposal Code (EPA/RCRA) | Primary Risk |
| Steroid Precursor | Androstenedione (4-AD) | Carcinogen (Cat 2), Reprotox (Cat 1B) | Non-Listed Hazardous (Incineration Req.)[1] | Endocrine Disruption; Dust Inhalation.[2] |
| Cyclic Diketone | 1,3-Cyclohexanedione | Irritant, Acute Tox (Oral) | D001 (Ignitable - if in solvent) | Skin/Eye Irritation; Water Solubility.[1] |
| Linear Diketone | Acetylacetone (2,4-Pentanedione) | Flammable Liq (Cat 3), Toxic (Dermal) | U001 (Ignitable/Toxic) | Flash Fire; Neurotoxicity.[1] |
Critical Safety Note: Never treat Androstenedione waste as general chemical debris. Even trace amounts in wastewater can cause significant ecological damage (feminization of aquatic species).
Storage & Segregation Protocols
Before disposal, waste must be segregated to prevent cross-reactivity.[3] Diketones are enolizable and can react violently with strong oxidizers.
-
Solid Waste (APIs/Powders): Collect in rigid, wide-mouth HDPE drums. Label as "Toxic - Reprotoxic Solid Waste".[1] Double-bagging within the drum is the industry standard to prevent dust migration upon opening at the incineration facility.[1]
-
Liquid Waste (Mother Liquors):
-
Segregation: Keep separate from oxidizing acids (Nitric, Chromic) to prevent explosive oxidation of the ketone groups.
-
Compatibility: Compatible with non-halogenated organic solvent waste streams (Methanol, DCM) unless the specific dione is a known reactive intermediate.
-
-
Sharps & Consumables: Syringes, filters, and weighing boats contaminated with Androstenedione must be treated as Pathological/Incineration Waste , not standard sharps.
Disposal Workflows
The only validated method for the disposal of steroid-based diones is High-Temperature Incineration .[1] Chemical neutralization (e.g., bleach oxidation) is not recommended for drug development quantities as it yields unpredictable, potentially toxic byproducts.
Workflow A: Solid API & Contaminated Solids
-
Containment: Transfer solids to a pre-labeled, yellow hazardous waste bag (5-mil thickness).
-
Sealing: Goose-neck seal the bag with tape. Place inside a secondary UN-rated fiber or poly drum.
-
Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration at >850°C (or >1100°C if halogenated solvents are present).
Workflow B: Liquid Waste (Reaction Mixtures)
-
pH Check: Ensure waste stream is neutral (pH 6-8). Enolizable diones can polymerize or decompose exothermically in highly basic or acidic media.
-
Solvent Bulking: Combine with compatible organic solvents (Acetone, Ethyl Acetate) in safety cans equipped with flame arrestors.
-
Labeling: Explicitly mark "Contains Steroid Precursors" to alert downstream handlers of potential reproductive hazards.
Emergency Spill Response: Decision Matrix
Immediate action is required for dione spills to prevent laboratory contamination and exposure.
Figure 1: Decision matrix for responding to Dione spills. Note the critical prohibition of dry sweeping for powders to prevent inhalation of reproductive toxins.
Regulatory & Compliance Framework
Compliance requires adherence to both environmental and occupational standards.
-
EPA (USA): While Androstenedione is not a P-listed acutely hazardous waste, it falls under Process Waste rules.[1] Generators must characterize the waste (40 CFR 262.11). If the dione is in a flammable solvent, it carries the D001 code.
-
OSHA: Exposure to steroid powders requires a Chemical Hygiene Plan (CHP) . Use of a powder containment hood (HEPA filtered) is mandatory during transfer.
-
REACH (EU): Androstenedione is a Substance of Very High Concern (SVHC) candidate due to reprotoxicity. Disposal must ensure zero discharge to water bodies.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6128, Androstenedione. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
